molecular formula C22H23FN2O5 B610427 (R)-Citalopram oxalate CAS No. 219861-53-7

(R)-Citalopram oxalate

Numéro de catalogue: B610427
Numéro CAS: 219861-53-7
Poids moléculaire: 414.4 g/mol
Clé InChI: KTGRHKOEFSJQNS-VEIFNGETSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Behavioral symptoms effect.>(R)-Citalopram oxalate is a less active enantiomer of Escitalopram Oxalate, a potent and selective inhibitor of serotonin reuptake.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661872
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-53-7
Record name Citalopram oxalate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalic acid--(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219861-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITALOPRAM OXALATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ4I38573N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), has garnered significant interest in the fields of neuropharmacology and medicinal chemistry. While its S-enantiomer, escitalopram (B1671245), is the therapeutically active agent, (R)-citalopram exhibits a unique pharmacological profile, acting as an allosteric modulator of the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-Citalopram in its oxalate (B1200264) salt form. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation studies. This document collates critical data on its identity, physicochemical characteristics, and analytical methodologies, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its behavior.

Chemical Identity and Structure

(R)-Citalopram oxalate is the oxalate salt of the R-enantiomer of citalopram. Its chemical identity is defined by its IUPAC name, CAS number, and molecular structure.

Identifier Value Citation
IUPAC Name (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid[1]
CAS Number 219861-53-7
Molecular Formula C22H23FN2O5[1]
Molecular Weight 414.43 g/mol [2]
Canonical SMILES CN(C)CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O[1]
InChI Key KTGRHKOEFSJQNS-VEIFNGETSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. These properties are summarized in the table below.

Property Value Citation
Melting Point 153-155 °C
Solubility Soluble to 50 mM in waterSoluble to 100 mM in DMSO[2]
pKa Data not available in the searched literature. The pKa of the tertiary amine is expected to be in the basic range.
Appearance White to Off-White Solid
Storage Conditions Store at +4°C. Hygroscopic, store under inert atmosphere.[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound were not found, data for citalopram is available and can be used as a reference.

¹H NMR (600 MHz, CD₃OD): No specific peak list for this compound was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3][4][5][6]

¹³C NMR: No specific peak list for this compound was found in the search results. Representative shifts for the citalopram structure are available in public databases.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within the molecule.

FTIR (KBr): A specific peak list for this compound was not found. However, characteristic peaks for citalopram include C-H stretching (aromatic) around 3062-3090 cm⁻¹, C-H stretching (aliphatic) around 2935 cm⁻¹, and other fingerprint region peaks corresponding to its functional groups.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

ESI-MS: The protonated molecule [M+H]⁺ for the free base would be observed at m/z 325.1711.[9] Key fragment ions for citalopram have been reported at m/z 307 (loss of H₂O), and 109 (4-fluoro-1-methylbenzene).[10][11]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Objective: To determine the purity of this compound by assessing the presence of any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH adjusted as needed, e.g., pH 4.0)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of Acetonitrile and Buffer (e.g., 25:75 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 240 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram. The percentage purity can be calculated as: (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x 100

Enantiomeric Excess Determination by Chiral HPLC

This protocol describes a method for determining the enantiomeric excess of this compound.

Objective: To separate and quantify the (R)- and (S)-enantiomers of citalopram to determine the enantiomeric purity of the sample.

Instrumentation:

  • HPLC system with a UV or polarimetric detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm)

Reagents:

  • This compound sample

  • (S)-Citalopram oxalate (Escitalopram oxalate) reference standard

  • n-Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Diethylamine (B46881) (DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropyl alcohol, and diethylamine (e.g., 950:50:2 v/v/v). Filter and degas the mobile phase.

  • System Suitability Solution: Prepare a solution containing both (R)- and (S)-citalopram oxalate to ensure the chromatographic system can resolve the two enantiomers.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 240 nm

    • Column Temperature: Ambient

  • Analysis: Inject the system suitability and sample solutions.

  • Calculation: Determine the peak areas for both the (R)- and (S)-enantiomers in the sample chromatogram. The enantiomeric excess (% ee) is calculated as: [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Particle Size Distribution Analysis by Laser Diffraction

This protocol provides a general guideline for determining the particle size distribution of this compound powder.

Objective: To measure the particle size distribution of a powdered sample of this compound.

Instrumentation:

  • Laser diffraction particle size analyzer with a dry powder dispersion unit.

Procedure:

  • Instrument Setup: Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Ensure the this compound powder is representative of the batch and is free-flowing.

  • Measurement:

    • Introduce the powder into the dry powder dispersion unit.

    • The instrument will disperse the particles in a stream of air and pass them through a laser beam.

    • The scattered light pattern is measured by detectors.

  • Data Analysis: The instrument's software will use the Mie or Fraunhofer diffraction theory to calculate the particle size distribution from the scattering pattern. The results are typically reported as a volume-based distribution, providing values for Dv10, Dv50 (median particle size), and Dv90.

Mechanism of Action and Signaling Pathway

(R)-Citalopram is a weak inhibitor of the serotonin transporter (SERT) but acts as an allosteric modulator of its S-enantiomer, escitalopram. It is believed to bind to a low-affinity allosteric site on SERT, which in turn affects the binding and efficacy of escitalopram at the primary binding site. This interaction can antagonize the serotonin reuptake inhibition of escitalopram.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Binds Signaling Postsynaptic Signaling Receptor->Signaling Activates Escitalopram Escitalopram (S-Citalopram) Escitalopram->SERT Inhibits (Primary Site) R_Citalopram (R)-Citalopram R_Citalopram->SERT Modulates (Allosteric Site) R_Citalopram->Escitalopram Antagonizes Effect

Caption: Serotonin transporter (SERT) signaling and modulation by citalopram enantiomers.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the development of a chiral HPLC method for the analysis of this compound.

Chiral_HPLC_Workflow start Start: Method Development Goal (Separate R- and S-Citalopram) column_selection 1. Chiral Column Selection (e.g., Polysaccharide-based) start->column_selection mobile_phase_screening 2. Mobile Phase Screening (Normal, Reversed, Polar Organic) column_selection->mobile_phase_screening optimization 3. Method Optimization (Mobile Phase Ratio, Additives, Flow Rate, Temperature) mobile_phase_screening->optimization validation 4. Method Validation (Linearity, Precision, Accuracy, Robustness) optimization->validation analysis 5. Routine Sample Analysis (Purity, Enantiomeric Excess) validation->analysis end End: Validated Chiral HPLC Method analysis->end

References

The Enantiomeric Interplay of Citalopram: A Technical Whitepaper on the Role of (R)-Citalopram Oxalate in Modulating Escitalopram's Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the two enantiomers of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093): the therapeutically active (S)-citalopram (escitalopram) and its counterpart, (R)-citalopram. While escitalopram (B1671245) is a potent and highly selective inhibitor of the serotonin transporter (SERT), emerging evidence reveals that (R)-citalopram is not a mere inactive isomer. Instead, it acts as a crucial allosteric modulator of SERT, functionally antagonizing the effects of escitalopram. This whitepaper will delve into the quantitative pharmacology, experimental evidence, and mechanistic pathways that define this critical enantiomeric interaction, providing valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Pharmacological Data

The differential effects of escitalopram and (R)-citalopram are most evident in their binding affinities and potencies at the serotonin transporter. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities (Ki) and Inhibition of Serotonin Reuptake (IC50) at the Human Serotonin Transporter (hSERT)

CompoundKi (nM) for hSERTIC50 (nM) for [3H]-5-HT Uptake InhibitionReference
Escitalopram ((S)-Citalopram)1.12.5 - 6.6[1][2]
(R)-Citalopram~40-fold lower than Escitalopram>100-fold lower than Escitalopram[3][4][5]
Citalopram (Racemic)~2-fold lower than Escitalopram~2-fold lower than Escitalopram[1][4]

Table 2: In Vivo Potency and Receptor Occupancy

CompoundIn Vivo ModelParameterValueReference
Escitalopram ((S)-Citalopram)Mouse Brain ([3H]MADAM binding)ED50 for SERT occupancy0.070 mg/kg[6]
(R)-CitalopramMouse Brain ([3H]MADAM binding)ED50 for SERT occupancy4.7 mg/kg[6]
Escitalopram ((S)-Citalopram)Rat Frontal Cortex (Microdialysis)Increase in extracellular 5-HTDose-dependent increase[7]
Citalopram (Racemic)Rat Frontal Cortex (Microdialysis)Increase in extracellular 5-HTLower maximal increase than equivalent escitalopram dose[7]
Escitalopram + (R)-CitalopramRat Frontal Cortex (Microdialysis)Increase in extracellular 5-HTCounteracted the escitalopram-induced increase[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that have elucidated the distinct roles of the citalopram enantiomers.

Radioligand Binding Assays for SERT Affinity

This protocol is used to determine the binding affinity (Ki) of compounds for the serotonin transporter.

Objective: To measure the displacement of a radiolabeled ligand from SERT by escitalopram and (R)-citalopram.

Materials:

  • Cell membranes from cells expressing human SERT (e.g., COS-1 cells).

  • Radioligand: [3H]-(S)-Citalopram or [125I]-RTI-55.

  • Test compounds: Escitalopram, (R)-Citalopram, Citalopram.

  • Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control: A high concentration of a potent SERT inhibitor (e.g., paroxetine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), a test compound dilution, or the non-specific binding control.

  • Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the functional potency of compounds in blocking the reuptake of serotonin into synaptosomes or cells expressing SERT.

Objective: To determine the IC50 values of escitalopram and (R)-citalopram for the inhibition of serotonin uptake.

Materials:

  • Rat brain synaptosomes or cells expressing hSERT.

  • [3H]-Serotonin (5-HT).

  • Test compounds: Escitalopram, (R)-Citalopram, Citalopram.

  • Uptake buffer.

  • Non-specific uptake control: Incubation at 0-4°C or use of a potent uptake inhibitor.

Procedure:

  • Pre-incubate the synaptosomes or cells with various concentrations of the test compounds or vehicle.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]-5-HT.

  • Incubate for a short period at 37°C to allow for active transport.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells or synaptosomes.

  • Measure the amount of [3H]-5-HT taken up using a scintillation counter.

  • Determine the IC50 values from the concentration-response curves.

In Vivo Microdialysis for Extracellular Serotonin Levels

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To assess the effects of escitalopram, (R)-citalopram, and their combination on extracellular serotonin levels in the brain.

Materials:

  • Freely moving rats or mice.

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Perfusion fluid (artificial cerebrospinal fluid).

  • Syringe pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Test compounds for systemic or local administration.

Procedure:

  • Surgically implant a microdialysis guide cannula into the target brain region (e.g., frontal cortex) of an anesthetized animal.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate.

  • Collect dialysate samples at regular intervals to establish a stable baseline of extracellular 5-HT.

  • Administer the test compound(s) systemically (e.g., subcutaneous injection) or locally via reverse dialysis.

  • Continue collecting dialysate samples.

  • Analyze the 5-HT concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage change from the baseline 5-HT levels.

Signaling Pathways and Experimental Workflows

The interaction between (R)-citalopram and escitalopram at the serotonin transporter is a key example of allosteric modulation.

Allosteric Modulation of the Serotonin Transporter

Escitalopram binds to the primary, high-affinity (orthosteric) site on the serotonin transporter, directly blocking the reuptake of serotonin.[8][9] Both escitalopram and (R)-citalopram also bind to a second, lower-affinity (allosteric) site.[8][9] When escitalopram binds to the allosteric site, it is thought to stabilize its own binding at the orthosteric site, prolonging the inhibition of SERT.[8] Conversely, when (R)-citalopram occupies the allosteric site, it appears to negatively modulate the binding of escitalopram to the orthosteric site, thereby reducing its inhibitory effect.[8][9] This antagonistic interaction at the molecular level is believed to underlie the observed differences in clinical efficacy between escitalopram and racemic citalopram.

SERT_Allosteric_Modulation cluster_SERT Serotonin Transporter (SERT) cluster_Ligands Ligands cluster_Effects Functional Outcomes Orthosteric Orthosteric Site (High Affinity) SERT_Inhibition SERT Inhibition (Increased Synaptic 5-HT) Orthosteric->SERT_Inhibition Leads to Allosteric Allosteric Site (Low Affinity) Allosteric->Orthosteric Stabilizes Escitalopram Binding Allosteric->Orthosteric Reduces Escitalopram Binding/Efficacy Reduced_Inhibition Reduced SERT Inhibition Allosteric->Reduced_Inhibition Leads to Escitalopram Escitalopram ((S)-Citalopram) Escitalopram->Orthosteric Binds Escitalopram->Allosteric Binds R_Citalopram (R)-Citalopram R_Citalopram->Allosteric Binds Serotonin Serotonin (5-HT) Serotonin->Orthosteric Binds & Transported

Caption: Allosteric modulation of SERT by citalopram enantiomers.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to study the effects of citalopram enantiomers on extracellular serotonin levels.

Microdialysis_Workflow cluster_Animal_Prep Animal Preparation cluster_Experiment Microdialysis Experiment cluster_Analysis Sample Analysis and Data Interpretation A1 Anesthetize Animal A2 Stereotaxic Implantation of Guide Cannula A1->A2 A3 Recovery Period A2->A3 B1 Insert Microdialysis Probe A3->B1 Start Experiment B2 Perfuse with aCSF (Establish Baseline) B1->B2 B3 Collect Baseline Dialysate Samples B2->B3 B4 Administer Drug(s) (e.g., Escitalopram, R-Citalopram) B3->B4 B5 Collect Post-Drug Dialysate Samples B4->B5 C1 HPLC-ECD Analysis of 5-HT in Dialysate B5->C1 Analyze Samples C2 Calculate % Change from Baseline C1->C2 C3 Statistical Analysis and Interpretation C2->C3

Caption: Workflow for in vivo microdialysis experiment.

Logical Relationship of Enantiomeric Effects

This diagram outlines the logical progression from the molecular interactions of the citalopram enantiomers to their ultimate clinical implications.

Enantiomer_Effects_Logic A Citalopram is a Racemic Mixture (1:1 of S and R enantiomers) B Escitalopram (S-enantiomer) Binds to Orthosteric Site on SERT A->B C (R)-enantiomer has Low Affinity for Orthosteric Site A->C D Both Enantiomers Bind to Allosteric Site on SERT A->D E Binding of (R)-enantiomer to Allosteric Site Negatively Modulates Escitalopram's Effect B->E G Escitalopram Alone Shows Superior Efficacy and Faster Onset B->G Leads to Potent 5-HT Reuptake Inhibition D->E F Reduced Inhibition of 5-HT Reuptake Compared to Escitalopram Alone E->F H Clinical Advantage of Escitalopram over Racemic Citalopram F->H G->H

Caption: Logical flow of citalopram enantiomer interactions.

Conclusion

The evidence strongly indicates that (R)-citalopram is not an inert component of racemic citalopram but rather an active modulator of escitalopram's pharmacological effects. Its antagonistic action at the allosteric site of the serotonin transporter provides a compelling molecular mechanism for the observed clinical superiority of escitalopram over its racemic parent compound. This understanding of the intricate interplay between enantiomers at a key neuronal transporter has significant implications for future antidepressant drug design and development, highlighting the potential for targeting allosteric sites to achieve more refined and effective therapeutic outcomes. Researchers and clinicians should consider the distinct pharmacological profiles of individual enantiomers when evaluating and developing psychotropic medications.

References

(R)-Citalopram Oxalate: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the "Inactive" Enantiomer and its Complex Role at the Serotonin (B10506) Transporter

This technical guide provides a comprehensive overview of (R)-Citalopram oxalate (B1200264) for researchers, scientists, and drug development professionals. Citalopram (B1669093), a widely recognized selective serotonin reuptake inhibitor (SSRI), exists as a racemic mixture of two enantiomers: the therapeutically active (S)-Citalopram (escitalopram) and the historically considered "inactive" (R)-Citalopram.[1][2][3] Emerging research, however, has unveiled a nuanced and significant role for (R)-Citalopram, demonstrating its ability to allosterically modulate the serotonin transporter (SERT) and functionally antagonize the effects of its S-enantiomer.[4][5] This guide delves into the intricate pharmacology of (R)-Citalopram, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Core Concepts and Mechanism of Action

(R)-Citalopram is characterized by its significantly lower affinity for the primary binding site (orthosteric site) on the serotonin transporter (SERT) compared to its S-enantiomer.[1][2][4] While (S)-Citalopram is a potent inhibitor of serotonin reuptake, (R)-Citalopram is at least 20 to 40 times weaker in this regard.[1][4][5][6] The primary mechanism of action for citalopram involves blocking the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron by binding to SERT.[7][8] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[7]

The unique contribution of (R)-Citalopram to neuroscience research stems from its interaction with a low-affinity allosteric site on SERT.[9][10] Binding of (R)-Citalopram to this allosteric site induces a conformational change in the transporter that can influence the binding and efficacy of the S-enantiomer at the primary site.[9][10] This interaction is believed to be the basis for the observed functional antagonism, where the presence of (R)-Citalopram can reduce the therapeutic efficacy and delay the onset of action of racemic citalopram compared to pure escitalopram (B1671245).[1][3][4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the binding affinities, inhibitory concentrations, and pharmacokinetics of (R)-Citalopram in comparison to its S-enantiomer.

Table 1: In Vitro Binding and Inhibition Data

CompoundTargetAssayKi (nM)IC50 (nM)Potency Ratio (S vs. R)Reference
(S)-CitalopramHuman SERT[3H]-Paroxetine Binding4-\multirow{2}{}{~25-30}[9]
(R)-CitalopramHuman SERT[3H]-Paroxetine Binding100-120-[9]
(S)-CitalopramHuman SERT5-HT Uptake Inhibition-1.8\multirow{2}{}{~40}[6]
(R)-CitalopramHuman SERT5-HT Uptake Inhibition-76[6]
(S)-CitalopramRat Brain Synaptosomes5-HT Uptake Inhibition-~2\multirow{2}{*}{~150}[2]
(R)-CitalopramRat Brain Synaptosomes5-HT Uptake Inhibition-~300[2]

Table 2: In Vivo Pharmacological Data

CompoundSpeciesModelEndpointED50 (mg/kg)Occupancy at ED50 (%)Reference
(S)-CitalopramMouse[3H]MADAM DisplacementSERT Occupancy0.07050[4]
(R)-CitalopramMouse[3H]MADAM DisplacementSERT Occupancy4.750[4]

Table 3: Pharmacokinetic Parameters

ParameterCitalopram (Racemic)EscitalopramNoteReference
Bioavailability~80%~80%Oral administration[11][12]
Peak Plasma Concentration (Tmax)1-4 hours~5 hoursFollowing oral dose[11][13]
Elimination Half-life (t1/2)~35 hours27-33 hoursIn healthy adults[11][13]
Protein Binding<80%~56%In plasma[13][14]
MetabolismHepatic (CYP2C19, CYP3A4, CYP2D6)Hepatic (CYP2C19, CYP3A4, CYP2D6)Metabolized to desmethylcitalopram (B1219260) and didesmethylcitalopram[11]

Signaling Pathways and Molecular Interactions

The interaction of citalopram enantiomers with the serotonin transporter is a complex process involving both orthosteric and allosteric binding sites. The following diagram illustrates this interaction.

SERT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft SERT Serotonin Transporter (SERT) Orthosteric Site Allosteric Site SERT:f2->SERT:f1 Negative modulation of (S)-Citalopram binding 5HT Serotonin (5-HT) 5HT->SERT:f1 Reuptake SC (S)-Citalopram SC->SERT:f1 High-affinity binding (Inhibition of 5-HT reuptake) RC (R)-Citalopram RC->SERT:f1 Low-affinity binding RC->SERT:f2 Allosteric binding

Figure 1: Interaction of Citalopram Enantiomers with the Serotonin Transporter (SERT).

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols used in the study of (R)-Citalopram.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol is adapted from studies investigating the effects of citalopram enantiomers on neurotransmitter levels in the brain.[4]

Objective: To measure extracellular serotonin levels in the frontal cortex of freely moving rats following administration of (R)-Citalopram, (S)-Citalopram, or their combination.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12, 4 mm membrane)

  • Microinfusion pump

  • Ringer's solution (artificial cerebrospinal fluid)

  • (R)-Citalopram oxalate, (S)-Citalopram oxalate

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the frontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular serotonin.

  • Drug Administration: Administer (R)-Citalopram, (S)-Citalopram, or a combination via subcutaneous or intraperitoneal injection.

  • Post-injection Sampling: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC with electrochemical detection.

  • Data Analysis: Express the serotonin levels as a percentage of the mean baseline concentration.

5-Hydroxytryptophan (5-HTP)-Induced Behavioral Assay

This behavioral model is used to assess the in vivo inhibition of serotonin reuptake.[4][15]

Objective: To evaluate the potentiation of 5-HTP-induced behaviors in mice by (R)-Citalopram and (S)-Citalopram as an indirect measure of SERT inhibition.

Materials:

  • Male NMRI mice (20-25g)

  • 5-Hydroxytryptophan (5-HTP)

  • Carbidopa (B1219) (a peripheral decarboxylase inhibitor)

  • This compound, (S)-Citalopram oxalate, saline solution

  • Observation cages

Procedure:

  • Acclimation: Acclimate the mice to the testing room and observation cages for at least 1 hour before the experiment.

  • Drug Pre-treatment: Administer (R)-Citalopram, (S)-Citalopram, or saline (vehicle control) via subcutaneous or intraperitoneal injection.

  • Carbidopa Administration: 30 minutes after drug pre-treatment, administer carbidopa to prevent the peripheral conversion of 5-HTP to serotonin.

  • 5-HTP Administration: 30 minutes after carbidopa, administer 5-HTP to induce serotonin-mediated behaviors.

  • Behavioral Observation: Immediately after 5-HTP administration, observe the mice for a set period (e.g., 20-30 minutes) and score the presence and intensity of specific behaviors such as head-weaving, forepaw treading, and Straub tail.

  • Data Analysis: Compare the behavioral scores between the different treatment groups to determine the extent of potentiation by the citalopram enantiomers.

Electrophysiological Recording in Xenopus Oocytes

This in vitro technique allows for the direct measurement of SERT activity and its inhibition by pharmacological agents.[4]

Objective: To characterize the kinetics of SERT inhibition by (R)-Citalopram and (S)-Citalopram by measuring serotonin-induced currents in Xenopus oocytes expressing human SERT (hSERT).

Materials:

  • Xenopus laevis oocytes

  • hSERT cRNA

  • Two-electrode voltage-clamp setup

  • Recording chamber

  • Ringer's solution

  • Serotonin

  • This compound, (S)-Citalopram oxalate

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject each oocyte with hSERT cRNA and incubate for 3-5 days to allow for protein expression.

  • Voltage-Clamp Recording: Place an oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Serotonin Application: Apply serotonin to the oocyte to elicit an inward current mediated by hSERT.

  • Inhibitor Application: Co-apply (R)-Citalopram or (S)-Citalopram with serotonin to measure the inhibition of the serotonin-induced current. To study the kinetics, apply the inhibitor before and during serotonin application and measure the on- and off-rates of inhibition.

  • Data Acquisition and Analysis: Record the currents using appropriate software. Analyze the data to determine the IC50 values and the time constants for the onset and offset of inhibition for each enantiomer.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the antagonistic interaction between (R)-Citalopram and (S)-Citalopram.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Binding Assays (e.g., [3H]-Paroxetine) Uptake 5-HT Uptake Assays (Synaptosomes or Cells) Binding->Uptake Determine Ki Electrophys Electrophysiology (Xenopus Oocytes) Uptake->Electrophys Determine IC50 Behavior Behavioral Models (e.g., 5-HTP Potentiation) Electrophys->Behavior Characterize Kinetics Microdialysis Microdialysis (Extracellular 5-HT) Behavior->Microdialysis Assess Functional Antagonism Conclusion Conclusion: (R)-Citalopram allosterically modulates SERT and antagonizes (S)-Citalopram Microdialysis->Conclusion Confirm in vivo relevance Start Hypothesis: (R)-Citalopram antagonizes (S)-Citalopram at SERT Start->Binding

Figure 2: A typical experimental workflow for studying (R)-Citalopram's interaction with (S)-Citalopram.

Conclusion

This compound, far from being an inert enantiomer, is a critical tool for dissecting the molecular pharmacology of the serotonin transporter. Its unique allosteric modulatory properties provide a valuable pharmacological probe for investigating the structure-function relationship of SERT and the mechanisms of action of SSRIs. Understanding the antagonistic interaction between (R)- and (S)-Citalopram has not only shed light on the superior clinical efficacy of escitalopram over racemic citalopram but also opened new avenues for the rational design of novel antidepressants with improved therapeutic profiles. This guide provides a foundational resource for researchers utilizing (R)-Citalopram in their neuroscience investigations.

References

An In-depth Technical Guide on the Synthesis and Purification of (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic and purification methodologies for (R)-Citalopram oxalate (B1200264), an enantiomer of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093). While the pharmacological activity is primarily associated with the (S)-enantiomer (Escitalopram), the synthesis of the (R)-enantiomer is of significant interest for research purposes and as a stereochemical reference standard. This document details common synthetic routes, chiral resolution techniques, purification protocols, and quantitative data from cited literature.

Synthetic Pathways for Citalopram

The synthesis of citalopram typically commences from 5-cyanophthalide (B15270) and involves successive Grignard reactions to construct the core structure. The resulting racemic mixture is then subjected to chiral resolution to isolate the desired enantiomer.

A prevalent synthetic approach involves a four-step sequence:

  • Dual Grignard Reactions: 5-cyanophthalide undergoes two consecutive Grignard reactions. The first is with 4-fluorophenylmagnesium bromide, followed by a second with 3-(dimethylamino)propylmagnesium chloride. These reactions lead to the formation of a racemic diol intermediate.

  • Diastereomeric Salt Formation and Resolution: The racemic diol is resolved into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

  • Isolation of the Resolved Enantiomer: The desired diastereomeric salt is isolated through crystallization.

  • Cyclization: The resolved enantiomer of the diol is cyclized to yield the final citalopram enantiomer.

This method is advantageous as it avoids hazardous cyanation steps late in the synthesis and utilizes crystallization for purification, which is a cost-effective approach.

An alternative synthetic route begins with 5-bromophthalide, which is reacted with p-fluorophenyl magnesium bromide, followed by reduction with lithium aluminium hydride. The resulting dihydroxy compound is then cyclized. The bromo- group is subsequently converted to the cyano- group using copper cyanide.

Chiral Resolution

The separation of the enantiomers of citalopram or its intermediates is a critical step in obtaining enantiomerically pure (R)-Citalopram. Several methods for chiral resolution have been reported:

  • Diastereomeric Salt Crystallization: A common and industrially feasible method involves the reaction of a racemic intermediate, such as the diol precursor, with an enantiomerically pure acid. For the synthesis of Escitalopram (B1671245) ((S)-Citalopram), (+)-di-p-toluoyltartaric acid is often used. For the isolation of (R)-Citalopram, the corresponding (-)-di-p-toluoyltartaric acid would be employed to selectively crystallize the desired diastereomeric salt.

  • Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of citalopram enantiomers. Chiral stationary phases, such as Chiralcel OD-H or amylose-based columns, are utilized with a suitable mobile phase to achieve resolution. For instance, a mobile phase of n-hexane/propane-2-ol/triethylamine has been shown to be effective.[1] Reversed-phase HPLC with a chiral mobile phase additive, like sulfobutyl ether-β-cyclodextrin, can also be employed for enantioseparation.[2]

Synthesis of (R)-Citalopram Oxalate

Once the enantiomerically pure (R)-Citalopram free base is obtained, it is converted to its oxalate salt to improve its stability and handling properties. This is typically achieved by dissolving the free base in a suitable organic solvent, such as acetone (B3395972) or isopropanol (B130326), and treating it with a solution of oxalic acid dihydrate.[3][4] The resulting this compound precipitates and can be isolated by filtration, washed, and dried.

Purification of (R)-Citalopram

Purification of citalopram, in either its racemic or enantiomeric form, is crucial to remove impurities generated during the synthesis. Common impurities can include desmethyl citalopram and precursors from incomplete reactions.[5]

A patented purification process involves the following steps[6]:

  • Providing a crude mixture of citalopram dissolved in a water-immiscible organic solvent.

  • Washing the crude mixture with a dilute aqueous solution of a polybasic acid or its partial alkali metal salt. This step selectively separates citalopram from its impurities based on differences in basicity.

  • Converting the purified citalopram free base to a pharmaceutically acceptable salt, such as the hydrobromide or oxalate.

Crystallization is another key purification technique. The free base of citalopram can be crystallized from solvents like isopropyl ether to yield a crystalline solid.[7] Repeated salt formation and basification, with careful pH manipulation, can also be used to remove specific impurities.[5]

Quantitative Data

The following tables summarize quantitative data from various sources regarding the synthesis and purification of citalopram and its enantiomers.

Table 1: Reaction Yields and Purity

StepProductYield (%)Purity (%)Reference
Synthesis of Citalopram from m-xylenerac-CitalopramHigh (gram-scale)Not specified[8]
Crystallization of Citalopram BaseCrystalline Citalopram Base60Not specified[7]
Purification via Hydrobromide Salt FormationCitalopram HydrobromideNot specified> 99.85[6]
Synthesis of Escitalopram OxalateEscitalopram OxalateNot specified99.25[3]
Chiral Resolution of Diol Intermediate(S)-enantiomer>96 (ee)Not specified[9]

Table 2: Chiral HPLC Separation Parameters

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Resolution (Rs)Reference
AmyCoat (150 x 4.6 mm)n-hexane-2-propanol-DEA (95:05:0.2, v/v/v)0.52401.22[1][10]
Chiralcel OD-Hn-hexane/propane-2-ol/triethylamine (96/4/0.1, v/v/v)1.0250Not specified[1]
Hedera ODS-2 C18 with SBE-β-CDAqueous buffer (pH 2.5)/methanol/acetonitrile (21:3:1, v/v/v)1.02401.30[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic Citalopram via Grignard Reactions

This protocol is a generalized representation based on common synthetic routes.[11][12]

  • Step 1: First Grignard Reaction. To a solution of 5-cyanophthalide in anhydrous tetrahydrofuran (B95107) (THF), add a solution of 4-fluorophenylmagnesium bromide in THF dropwise at a controlled temperature. Stir the reaction mixture until completion.

  • Step 2: Second Grignard Reaction. To the reaction mixture from Step 1, add a solution of 3-(dimethylamino)propylmagnesium chloride in THF. Continue stirring until the reaction is complete.

  • Step 3: Hydrolysis and Work-up. Quench the reaction with an aqueous solution of a weak acid, such as acetic acid.[11] Separate the aqueous and organic layers. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate). Adjust the pH of the aqueous layer to basic (pH 9) with ammonium (B1175870) hydroxide (B78521) and extract the product into an organic solvent.

  • Step 4: Cyclization. The resulting diol intermediate is cyclized to racemic citalopram. This can be achieved by treatment with a dehydrating agent like strong sulfuric acid or by converting the primary alcohol to a labile ester followed by base-catalyzed ring closure.[12]

Protocol 2: Purification of Citalopram by Acid Washing [6]

  • Dissolve the crude citalopram free base in a water-immiscible organic solvent (e.g., toluene, methylene (B1212753) chloride).

  • Wash the organic solution with a dilute aqueous solution of a polybasic acid (e.g., phosphoric acid) or a partial alkali metal salt thereof.

  • Separate the aqueous and organic layers. The purified citalopram remains in the organic layer, while impurities are extracted into the aqueous layer.

  • Wash the organic layer with water and then dry it over a suitable drying agent (e.g., MgSO4).

  • Evaporate the solvent to obtain the purified citalopram free base.

Protocol 3: Formation of Citalopram Oxalate Salt [3]

  • Dissolve the purified citalopram free base in isopropanol at approximately 30°C.

  • Add a small amount of water and stir.

  • Add oxalic acid dihydrate to the solution and heat to 70-75°C with stirring.

  • After a clear solution is obtained, cool the mixture slowly to 5-10°C to induce crystallization.

  • Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum at 60°C to obtain the citalopram oxalate salt.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis of Racemic Citalopram cluster_resolution Chiral Resolution cluster_purification Purification and Salt Formation 5-Cyanophthalide 5-Cyanophthalide Grignard_Reaction_1 First Grignard Reaction (4-fluorophenylmagnesium bromide) 5-Cyanophthalide->Grignard_Reaction_1 Intermediate_1 Intermediate_1 Grignard_Reaction_1->Intermediate_1 Grignard_Reaction_2 Second Grignard Reaction (3-(dimethylamino)propylmagnesium chloride) Intermediate_1->Grignard_Reaction_2 Racemic_Diol Racemic_Diol Grignard_Reaction_2->Racemic_Diol Cyclization Cyclization (e.g., with H2SO4) Racemic_Diol->Cyclization Racemic_Citalopram_Base Racemic_Citalopram_Base Cyclization->Racemic_Citalopram_Base Diastereomeric_Salt_Formation Diastereomeric Salt Formation (e.g., with (-)-di-p-toluoyltartaric acid) Racemic_Citalopram_Base->Diastereomeric_Salt_Formation Crystallization Fractional Crystallization Diastereomeric_Salt_Formation->Crystallization Salt_Cleavage Liberation of Free Base Crystallization->Salt_Cleavage (R)-Citalopram_Base (R)-Citalopram_Base Salt_Cleavage->(R)-Citalopram_Base Purification_Step Purification (e.g., Acid Wash) (R)-Citalopram_Base->Purification_Step Salt_Formation Oxalate Salt Formation (Oxalic Acid) Purification_Step->Salt_Formation (R)-Citalopram_Oxalate (R)-Citalopram_Oxalate Salt_Formation->(R)-Citalopram_Oxalate

Caption: General workflow for the synthesis and purification of this compound.

Chiral_Resolution_Workflow Racemic_Mixture Racemic Citalopram ((R)- and (S)-enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) Racemic_Mixture->Diastereomeric_Salts Chiral_Resolving_Agent Chiral Resolving Agent (e.g., (-)-dibenzoyltartaric acid) Chiral_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Insoluble_Salt Less Soluble Diastereomeric Salt ((R,R)-salt) Fractional_Crystallization->Insoluble_Salt Soluble_Salt More Soluble Diastereomeric Salt ((S,R)-salt in mother liquor) Fractional_Crystallization->Soluble_Salt Base_Treatment_R Treatment with Base Insoluble_Salt->Base_Treatment_R Base_Treatment_S Treatment with Base Soluble_Salt->Base_Treatment_S R_Citalopram (R)-Citalopram Base_Treatment_R->R_Citalopram S_Citalopram (S)-Citalopram Base_Treatment_S->S_Citalopram

References

(R)-Citalopram Oxalate: A Technical Guide to Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (R)-Citalopram oxalate (B1200264) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and a visualization of its mechanism of action to facilitate informed decision-making in preclinical and research settings.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the available quantitative data for the solubility of (R)-Citalopram oxalate in DMSO and water. It is important to note the conflicting reports regarding its solubility in DMSO, which may be attributable to differences in experimental conditions, material purity, or the specific methodology employed.

SolventReported SolubilityMolar ConcentrationSource
Water Soluble to 50 mM50 mM
DMSO Soluble to 100 mM100 mM
DMSO < 1 mg/mL (insoluble or slightly soluble)< 2.41 mM[1]

Molecular Weight of this compound: 414.43 g/mol

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are contingent upon the experimental methodology. The following section details a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., DMSO, water).
Materials:
  • This compound (of known purity)

  • Solvent of interest (e.g., DMSO, purified water)

  • Vials with screw caps

  • Orbital shaker or other suitable agitation device

  • Temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated balance and volumetric glassware

Procedure:
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established in preliminary studies by sampling at different time points until the concentration of the solute in solution remains constant.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For finer suspensions, centrifugation may be necessary to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a chemically compatible filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Quantification: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Allosteric Modulation of the Serotonin (B10506) Transporter

(R)-Citalopram is the R-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram. While the S-enantiomer, escitalopram (B1671245), is responsible for the primary therapeutic effect of inhibiting serotonin reuptake, (R)-Citalopram is not merely an inactive isomer.[4] Research suggests that (R)-Citalopram acts as an allosteric modulator of the serotonin transporter (SERT).[1][4] It is postulated to bind to a site on SERT that is distinct from the primary binding site of escitalopram, thereby influencing the affinity and dissociation of the S-enantiomer.[1][4] This interaction can functionally antagonize the effect of escitalopram.[1][4]

The following diagram illustrates the proposed mechanism of action of (R)-Citalopram at the serotonin transporter.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_out Increased Serotonin Serotonin_in Serotonin Serotonin_in->SERT Reuptake R_Citalopram (R)-Citalopram R_Citalopram->SERT Allosteric Modulation S_Citalopram Escitalopram (S-Citalopram) S_Citalopram->SERT Inhibits Reuptake (Primary Site) Receptor Serotonin Receptor Serotonin_out->Receptor Signal Transduction

Caption: Allosteric modulation of SERT by (R)-Citalopram.

References

(R)-Citalopram Oxalate: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). Preclinical research has established that while (S)-citalopram (escitalopram) is responsible for the therapeutic effects of the racemate, (R)-citalopram is not merely an inactive isomer. It is a significantly weaker inhibitor of the serotonin transporter (SERT) and, critically, functions as an antagonist to the effects of escitalopram (B1671245).[1][2][3] This antagonism is believed to occur through an allosteric interaction with the SERT, where (R)-citalopram modulates the binding of escitalopram to the primary transporter site.[4][5] This interaction has been demonstrated in a variety of in vitro and in vivo models, leading to a reduction in the efficacy of escitalopram when administered concurrently. These findings have significant implications for drug development, suggesting that the use of the pure S-enantiomer (escitalopram) may offer enhanced therapeutic benefits compared to the racemic mixture.[1][5]

Pharmacological Profile

(R)-Citalopram exhibits a markedly lower affinity and potency for the serotonin transporter (SERT) compared to its S-enantiomer, escitalopram. This difference in potency is a cornerstone of its preclinical profile.

In Vitro Binding Affinities and Potency

The primary molecular target of citalopram enantiomers is the SERT. (R)-Citalopram binds to this transporter with significantly less affinity than escitalopram.

CompoundTargetAssay TypeSpeciesK_i_ (nmol/L)Potency Ratio (S:R)Reference
EscitalopramSERTRadioligand BindingHuman1.1~30x[6]
R-CitalopramSERTRadioligand BindingHuman~33[6]
EscitalopramSERT5-HT Uptake InhibitionHuman (COS-1 cells)-~40x[7][8]
R-CitalopramSERT5-HT Uptake InhibitionHuman (COS-1 cells)-[7][8]
In Vivo Potency

In vivo studies corroborate the in vitro findings, demonstrating the weaker effect of (R)-citalopram on SERT occupancy and function.

CompoundModelEndpointSpeciesED_50_Potency Ratio (S:R)Reference
Escitalopram[³H]MADAM DisplacementSERT OccupancyMouse0.070 mg/kg67x[1]
R-Citalopram[³H]MADAM DisplacementSERT OccupancyMouse4.7 mg/kg[1]
Escitalopram5-HTP-induced Behavior5-HT Reuptake InhibitionMouse-~20x[1]
R-Citalopram5-HTP-induced Behavior5-HT Reuptake InhibitionMouse-[1]

Mechanism of Action: Allosteric Antagonism at the SERT

Preclinical evidence strongly suggests that (R)-citalopram functionally antagonizes escitalopram's inhibition of the SERT. This is not a competitive interaction at the primary binding site (orthosteric site) but rather an allosteric one. (R)-citalopram is proposed to bind to a lower-affinity allosteric site on the SERT, which in turn modulates the conformation of the transporter. This conformational change affects the binding kinetics of escitalopram at the primary site, specifically increasing its dissociation rate and thereby reducing the duration and efficacy of SERT inhibition.[1][2][3][4]

cluster_0 Serotonin Transporter (SERT) SERT SERT Protein PrimarySite Primary (Orthosteric) Site SERT->PrimarySite AllostericSite Allosteric Site SERT->AllostericSite Reuptake 5-HT Reuptake SERT->Reuptake Mediates Inhibition Inhibition of Reuptake PrimarySite->Inhibition Leads to Antagonism Functional Antagonism (Faster Dissociation) PrimarySite->Antagonism Results in AllostericSite->PrimarySite Allosterically modulates Escitalopram Escitalopram (S-Citalopram) Escitalopram->PrimarySite High-affinity binding RCitalopram (R)-Citalopram RCitalopram->AllostericSite Low-affinity binding Serotonin Serotonin (5-HT) Serotonin->SERT Binds to Antagonism->Inhibition Reduces Efficacy of

Caption: Allosteric antagonism of escitalopram by (R)-citalopram at the SERT.

In Vivo Preclinical Findings

Animal models have been instrumental in elucidating the functional consequences of the interaction between (R)- and (S)-citalopram.

Neurochemical Studies (In Vivo Microdialysis)

In vivo microdialysis studies in the rat frontal cortex have shown that the co-administration of (R)-citalopram with escitalopram leads to a smaller increase in extracellular serotonin levels compared to the administration of escitalopram alone.[1] This provides direct neurochemical evidence of (R)-citalopram's antagonistic effect.

cluster_workflow Microdialysis Experimental Logic Start Freely Moving Rat (Frontal Cortex) Group1 Administer Escitalopram Alone Start->Group1 Group2 Administer Escitalopram + (R)-Citalopram Start->Group2 Measure1 Measure Extracellular 5-HT Levels Group1->Measure1 Measure2 Measure Extracellular 5-HT Levels Group2->Measure2 Result1 Significant Increase in 5-HT Measure1->Result1 Result2 Attenuated Increase in 5-HT Measure2->Result2

Caption: Logical flow of in vivo microdialysis experiments.

Behavioral Pharmacology

Behavioral models predictive of antidepressant and anxiolytic activity consistently show that (R)-citalopram is either inactive on its own or attenuates the effects of escitalopram.

ModelSpeciesEffect of (R)-Citalopram AloneEffect of (R)-Citalopram + EscitalopramReference
5-HTP-induced BehaviorMouseInactive (weak potentiation)Attenuated the effect of escitalopram[1][3]
Forced Swim TestMouseInactive-[9][10]
Ultrasonic VocalizationRatIncreased vocalization (anxiogenic-like)Attenuated the anxiolytic effect of escitalopram[11]
Black and White BoxMouseInactive-[9][10]

Detailed Experimental Protocols

SERT Radioligand Binding Assay
  • Objective: To determine the binding affinity (K_i_) of (R)-citalopram for the serotonin transporter.

  • Materials:

    • Membrane preparations from cells stably expressing the human SERT (e.g., HEK293 or COS-1 cells).[8][12]

    • Radioligand, such as [³H]-citalopram or [³H]-paroxetine.

    • Test compound: (R)-Citalopram oxalate (B1200264) dissolved in an appropriate vehicle.

    • Assay buffer (e.g., Tris-HCl with NaCl and KCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((R)-citalopram).

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine (B1678475) or escitalopram).[13]

    • After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold assay buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • The K_i_ value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

prep Prepare SERT-expressing cell membranes mix Incubate membranes with: 1. Radioligand (e.g., [³H]-Citalopram) 2. Varying concentrations of (R)-Citalopram prep->mix filter Rapidly filter through glass fiber filters mix->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with scintillation counter wash->count analyze Calculate IC₅₀ and K_i_ (Cheng-Prusoff equation) count->analyze

Caption: Workflow for a SERT radioligand binding assay.

In Vivo Microdialysis
  • Objective: To measure extracellular serotonin levels in a specific brain region of a freely moving animal following drug administration.[14]

  • Procedure:

    • Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., frontal cortex) of an anesthetized rat or mouse. Animals are allowed to recover.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[14]

    • Perfusion: The probe is perfused at a constant, slow flow rate (e.g., 1-2 µL/min) with artificial cerebrospinal fluid (aCSF).[15]

    • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-60 minutes) to establish a stable baseline of extracellular serotonin.[15][16]

    • Drug Administration: (R)-citalopram, escitalopram, or a combination is administered (e.g., via intraperitoneal injection).

    • Post-Drug Collection: Dialysate collection continues for a set period after drug administration.

    • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][17][18]

    • Data Expression: Results are typically expressed as a percentage change from the baseline concentration.

Forced Swim Test (FST)
  • Objective: To assess potential antidepressant-like activity. The test is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful situation.[19][20]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a level where the animal cannot touch the bottom.[19][21][22]

  • Procedure:

    • Acclimation: Animals are brought to the testing room at least 30 minutes before the test.[23]

    • Drug Administration: Animals are pre-treated with the test compound ((R)-citalopram) or vehicle at a specified time before the test.

    • Test Session: Each mouse is gently placed into the water-filled cylinder for a single session, typically lasting 6 minutes.[19][22][23]

    • Behavioral Scoring: The session is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.

    • Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.[19]

Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24][25][26]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[27][28]

  • Procedure:

    • Acclimation & Drug Administration: Animals are acclimated to the room and pre-treated with the test compound or vehicle.

    • Test Session: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, typically 5 minutes.[24][25][27]

    • Behavioral Scoring: The session is recorded and scored for parameters such as the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

    • Analysis: An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.[25]

References

(R)-Citalopram Oxalate: A Technical Whitepaper on its Core Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), has garnered significant scientific interest due to its unique pharmacological profile. While its S-enantiomer, escitalopram (B1671245), is the therapeutically active component responsible for the antidepressant effects of citalopram, (R)-citalopram is not merely an inactive isomer. This technical guide provides an in-depth analysis of (R)-Citalopram oxalate (B1200264) (CAS Number: 219861-53-7), focusing on its chemical properties, mechanism of action, and particularly its antagonistic interaction with escitalopram at the serotonin transporter (SERT). This document synthesizes key quantitative data into structured tables, presents detailed experimental protocols for foundational research in this area, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Chemical and Physical Properties

(R)-Citalopram oxalate is the oxalate salt of the R-enantiomer of citalopram. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 219861-53-7
Molecular Formula C₂₀H₂₁FN₂O・C₂H₂O₄
Molecular Weight 414.43 g/mol [1]
Appearance White to slightly yellow powder
Melting Point 153 °C[1]
Solubility Soluble in DMSO and water[2][3]
Storage Store at <-15°C, keep dry and under inert gas[1]

Mechanism of Action: An Antagonistic Role at the Serotonin Transporter

(R)-Citalopram is a selective serotonin reuptake inhibitor (SSRI), though significantly less potent than its S-enantiomer, escitalopram.[4][5][6] The primary mechanism of action of SSRIs is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft and enhanced serotonergic neurotransmission.[7]

A critical aspect of (R)-citalopram's pharmacology is its functional antagonism of escitalopram.[4][6] This is not a simple competitive inhibition but is proposed to occur via an allosteric mechanism.[3][4] (R)-citalopram is believed to bind to a low-affinity allosteric site on the SERT, which in turn modulates the binding of escitalopram to the primary, high-affinity binding site.[3][4] This interaction is thought to accelerate the dissociation of escitalopram from the transporter, thereby reducing its overall inhibitory effect.[4]

SERT_Allosteric_Modulation cluster_extracellular Extracellular Space cluster_intracellular Presynaptic Neuron SERT Serotonin Transporter (SERT) Primary Binding Site Allosteric Site SERT:a->SERT:p Negative Allosteric Modulation Serotonin_reuptake Serotonin Reuptake SERT:p->Serotonin_reuptake Inhibits SERT->Serotonin_reuptake Mediates Escitalopram Escitalopram (S-Citalopram) Escitalopram->SERT:p Binds with high affinity RCitalopram (R)-Citalopram RCitalopram->SERT:a Binds to allosteric site Serotonin Serotonin (5-HT)

Proposed allosteric modulation of SERT by citalopram enantiomers.

Quantitative Pharmacological Data

The differing affinities and potencies of the citalopram enantiomers for the serotonin transporter are central to their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Potency
CompoundTargetAssayValueReference
(R)-Citalopram Human SERTKᵢ~30-40 fold lower affinity than Escitalopram[8][9]
Escitalopram Human SERTKᵢ0.89 nM[7]
(R)-Citalopram Mouse SERTED₅₀ (in vivo binding)4.7 mg/kg[10]
Escitalopram Mouse SERTED₅₀ (in vivo binding)0.070 mg/kg[10]
Table 2: Pharmacokinetic Properties
Parameter(R)-CitalopramEscitalopramReference
Half-life (t½) Longer than Escitalopram~27-32 hours
Metabolism Hepatic (CYP2C19, CYP3A4, CYP2D6)Hepatic (CYP2C19, CYP3A4, CYP2D6)
Clearance Slower than EscitalopramOral clearance: 600 mL/min

Experimental Protocols

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a method for determining the binding affinity of compounds to the serotonin transporter, adapted from studies on citalopram enantiomers.

Objective: To quantify the binding affinity (Kᵢ) of (R)-Citalopram and Escitalopram for the human serotonin transporter (hSERT).

Materials:

  • Cell membranes from cells expressing hSERT (e.g., COS-1 cells).

  • Radioligand, such as [³H]-citalopram or another high-affinity SERT ligand.

  • Test compounds: this compound and Escitalopram oxalate.

  • Incubation buffer (e.g., Tris-HCl buffer with NaCl and KCl).

  • Scintillation fluid and vials.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In test tubes, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding and a saturating concentration of a known SERT inhibitor for non-specific binding).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol describes the in vivo microdialysis technique used to measure extracellular serotonin levels in the brain of freely moving animals, as applied in studies of citalopram enantiomers.

Objective: To assess the effect of (R)-Citalopram on Escitalopram-induced increases in extracellular serotonin levels in a specific brain region (e.g., the frontal cortex) of a rat.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Implant Guide Cannula Stereotaxic->Surgery Recovery Allow for Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline DrugAdmin Administer Test Compounds (e.g., Escitalopram +/- (R)-Citalopram) Baseline->DrugAdmin Sampling Collect Post-Drug Samples DrugAdmin->Sampling HPLC Analyze Samples via HPLC-ED Sampling->HPLC Quantification Quantify Serotonin Levels HPLC->Quantification DataAnalysis Calculate % Change from Baseline Quantification->DataAnalysis

General workflow for an in vivo microdialysis experiment.

Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).[1] Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[1]

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular serotonin levels.

  • Drug Administration: Administer the test compounds (e.g., escitalopram alone, or in combination with (R)-citalopram) via a systemic route (e.g., subcutaneous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

  • Neurochemical Analysis: Analyze the serotonin content of the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the serotonin levels in each post-drug sample as a percentage of the average baseline level to determine the effect of the drug treatment over time.

Conclusion

This compound is a pharmacologically active molecule that, despite its weak serotonin reuptake inhibitory properties, plays a significant role in the overall effect of racemic citalopram. Its antagonistic interaction with the therapeutically active S-enantiomer, escitalopram, likely through an allosteric mechanism at the serotonin transporter, has important implications for drug development and clinical practice. The quantitative data and experimental protocols provided in this technical guide offer a foundational understanding for researchers and scientists working to further elucidate the nuanced pharmacology of citalopram enantiomers and to develop more refined therapeutic agents for neuropsychiatric disorders. The distinct actions of each enantiomer underscore the importance of stereochemistry in drug design and evaluation.

References

Methodological & Application

(R)-Citalopram Oxalate: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and in vitro experimental protocols for the study of (R)-Citalopram oxalate (B1200264), the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While the S-enantiomer, escitalopram (B1671245), is responsible for the therapeutic effects of citalopram, (R)-citalopram exhibits unique pharmacological properties, including acting as a functional antagonist to escitalopram, potentially through an allosteric mechanism at the serotonin transporter (SERT).[1][2][3][4]

Quantitative Data Summary

(R)-Citalopram is a significantly weaker inhibitor of the serotonin transporter (SERT) compared to its S-enantiomer, escitalopram.[1][2][5] The following table summarizes the inhibitory potency of the citalopram enantiomers from in vitro studies.

CompoundAssay TypeSystemParameterValuePotency Ratio (S vs. R)
(S)-Citalopram (Escitalopram) Inhibition of 5-HT-induced currentXenopus oocytes expressing hSERTKi5 nM[1]~60-fold more potent
(R)-Citalopram Inhibition of 5-HT-induced currentXenopus oocytes expressing hSERTKi330 nM[1]
(S)-Citalopram (Escitalopram) 5-HT reuptake inhibitionRat brain synaptosomesIC502.1 nM[6]~131-fold more potent
(R)-Citalopram 5-HT reuptake inhibitionRat brain synaptosomesIC50275 nM[6]
(S)-Citalopram (Escitalopram) Inhibition of 5-HTT functionsCOS-1 cells expressing h-5-HTT-~2 times more potent than citalopram~40-fold more potent
(R)-Citalopram Inhibition of 5-HTT functionsCOS-1 cells expressing h-5-HTT-At least 40 times less potent than Escitalopram[7]

Experimental Protocols

Serotonin Reuptake Inhibition Assay in Cells Expressing Human SERT (hSERT)

This protocol is designed to determine the inhibitory potency of (R)-Citalopram oxalate on serotonin reuptake in a controlled in vitro system.

Objective: To measure the IC50 value of this compound for the inhibition of serotonin transporter (SERT) activity.

Materials:

  • COS-1 or HEK293 cells transiently or stably expressing human SERT (hSERT).

  • This compound.

  • [3H]-Serotonin ([3H]-5-HT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and vials.

  • Microplate shaker and harvester.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture hSERT-expressing cells to confluence in appropriate cell culture plates.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Reuptake: Add [3H]-5-HT to the cells at a final concentration below its Km for SERT and incubate for a short period (e.g., 10-15 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Reuptake: Rapidly wash the cells with ice-cold assay buffer to stop the reuptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-5-HT using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]-5-HT uptake against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture hSERT-expressing cells C Pre-incubate cells with (R)-Citalopram A->C B Prepare serial dilutions of this compound B->C D Add [3H]-5-HT to initiate reuptake C->D E Terminate reuptake with ice-cold buffer D->E F Lyse cells and measure radioactivity E->F G Calculate % inhibition and determine IC50 F->G signaling_pathway SERT Serotonin Transporter (SERT) Reuptake Serotonin Reuptake SERT->Reuptake Orthosteric_Site Orthosteric Site (S1) Inhibition Inhibition of Reuptake Orthosteric_Site->Inhibition Allosteric_Site Allosteric Site (S2) Allosteric_Site->Orthosteric_Site Negative modulation Serotonin Serotonin (5-HT) Serotonin->SERT Binds to Orthosteric Site Escitalopram Escitalopram (S-Citalopram) Escitalopram->Orthosteric_Site High-affinity binding R_Citalopram (R)-Citalopram R_Citalopram->Allosteric_Site Low-affinity binding Antagonism Functional Antagonism R_Citalopram->Antagonism Antagonism->Inhibition Reduces effect of Escitalopram logical_relationship cluster_compounds Compounds cluster_target Molecular Target cluster_effect Functional Outcome Escitalopram Escitalopram (S-Citalopram) SERT Serotonin Transporter (SERT) Escitalopram->SERT Binds to orthosteric site R_Citalopram (R)-Citalopram R_Citalopram->SERT Binds to allosteric site Inhibition Potent Inhibition of 5-HT Reuptake SERT->Inhibition Leads to Antagonism Antagonism of Escitalopram's Effect SERT->Antagonism Results in

References

Application Notes and Protocols for (R)-Citalopram Oxalate in Serotonin Reuptake Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While the S-enantiomer, escitalopram (B1671245), is responsible for the therapeutic effects of citalopram, (R)-citalopram exhibits a significantly lower affinity for the serotonin transporter (SERT). Notably, (R)-citalopram acts as an allosteric modulator of SERT, functionally antagonizing the binding and inhibitory effect of escitalopram.[1][2] This property makes (R)-Citalopram oxalate (B1200264) a valuable research tool for investigating the allosteric regulation of SERT and for differentiating the activities of citalopram enantiomers in various experimental settings.

Mechanism of Action

(R)-Citalopram is a weak competitive inhibitor of serotonin reuptake at the primary binding site (orthosteric site) of the serotonin transporter (SERT).[3][4] Its more significant pharmacological action is attributed to its binding to an allosteric site on the SERT protein.[1][5] Binding of (R)-citalopram to this allosteric site induces a conformational change in the transporter that reduces the binding affinity and efficacy of the S-enantiomer (escitalopram) at the primary site.[2][6] This antagonistic interaction has been demonstrated in both in vitro and in vivo studies.[3][7] X-ray crystallography studies have helped to identify the central and allosteric binding sites for citalopram on the human SERT.[1][8]

Data Presentation

The following tables summarize the quantitative data for (R)-Citalopram's activity at the serotonin transporter from various in vitro assays.

Table 1: Inhibitory Potency of Citalopram Enantiomers in Serotonin Reuptake Assays

CompoundAssay SystemParameterValueReference
(R)-CitalopramXenopus oocytes expressing hSERTKᵢ330 nM[3]
(S)-CitalopramXenopus oocytes expressing hSERTKᵢ5 nM[3]
(R)-CitalopramCOS-1 cells expressing hSERTPotency vs. (S)-Citalopram~40-fold weaker[9]
(R)-CitalopramRat Brain SynaptosomesPotency vs. (S)-Citalopram~20-fold weaker[4]

Table 2: Allosteric Modulation of SERT by Citalopram Enantiomers

CompoundAssayParameterValueReference
(R)-Citalopram[³H]S-citalopram dissociation from hSERTEC₅₀19.4 ± 2.3 µM[5]
(S)-Citalopram[³H]S-citalopram dissociation from hSERTEC₅₀3.6 ± 0.4 µM[5]

Table 3: Binding Affinity of Citalopram Analogues to SERT

CompoundParameterValueReference
R(-)-5 (R-citalopram analog)Kᵢ23.6 nM[10]
S(+)-5 (S-citalopram analog)Kᵢ0.92 nM[10]
R(-)-9 (R-citalopram analog)Kᵢ113 nM[10]
S(+)-9 (S-citalopram analog)Kᵢ10.6 nM[10]

Mandatory Visualizations

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake Synaptic_Serotonin Serotonin Vesicle Vesicle SERT->Vesicle Repackaging 5HT_Receptor 5-HT Receptor Synaptic_Serotonin->5HT_Receptor Signal Transduction RCit (R)-Citalopram RCit->SERT Weak Inhibition

Caption: Mechanism of Serotonin Reuptake and Inhibition by (R)-Citalopram.

Allosteric_Modulation SERT SERT Orthosteric Site Allosteric Site SERT:allo->SERT:ortho Reduces affinity of Escitalopram binding SCit Escitalopram (S-Citalopram) SCit->SERT:ortho High-affinity binding (Inhibits 5-HT reuptake) RCit (R)-Citalopram RCit->SERT:allo Binds to allosteric site

Caption: Allosteric Modulation of SERT by (R)-Citalopram.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell lysates or brain membranes (source of SERT) C Incubate membranes/cells with radioligand and varying concentrations of (R)-Citalopram A->C B Prepare solutions of (R)-Citalopram oxalate and radioligand ([3H]serotonin or [3H]citalopram) B->C D Separate bound and free radioligand by filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate IC50 and/or Ki values E->F

Caption: General Experimental Workflow for in vitro SERT Assays.

Experimental Protocols

In Vitro Serotonin Reuptake Inhibition Assay using HEK293 cells stably expressing human SERT (HEK293-hSERT)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of this compound on serotonin reuptake.

Materials:

  • HEK293 cells stably expressing human SERT (HEK293-hSERT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin/streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol)

  • This compound

  • Unlabeled serotonin or a potent SSRI (e.g., paroxetine) for non-specific uptake determination

  • Poly-D-lysine coated 24-well or 96-well plates

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed cells onto poly-D-lysine coated plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Pre-incubation: Add 200 µL of KRH buffer containing various concentrations of this compound to the wells. For determination of non-specific uptake, add a high concentration of unlabeled serotonin (e.g., 10 µM) or paroxetine (B1678475) (e.g., 1 µM). Incubate for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]Serotonin (final concentration ~10-20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding 250 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Radioligand Binding Assay for SERT using Rat Brain Membranes

This protocol is for determining the binding affinity (Kᵢ) of this compound to SERT using [³H]citalopram and rat brain membranes.

Materials:

  • Rat brain tissue (e.g., cortex or whole brain minus cerebellum)

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]Citalopram (specific activity ~70-90 Ci/mmol)

  • This compound

  • A potent SSRI (e.g., fluoxetine (B1211875) or paroxetine) for determination of non-specific binding

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 50 µL of [³H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [³H]citalopram, 50 µL of a high concentration of a competing SSRI (e.g., 10 µM fluoxetine), and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of [³H]citalopram, 50 µL of varying concentrations of this compound, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (20-25°C) for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for SERT.

References

(R)-Citalopram Oxalate: In Vivo Animal Model Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

These application notes provide a comprehensive overview of in vivo studies involving (R)-Citalopram oxalate (B1200264) in various animal models. The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of citalopram (B1669093) enantiomers and their implications for antidepressant and anxiolytic drug development.

(R)-Citalopram, the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram, has been shown to possess unique pharmacological activities that distinguish it from its S-enantiomer, escitalopram (B1671245). Notably, preclinical evidence strongly suggests that (R)-citalopram functionally antagonizes the effects of escitalopram.[1][2] This interaction is a critical consideration in the development of antidepressant medications, as it may influence both efficacy and onset of action.

Key In Vivo Findings

In vivo studies in rodent models have been instrumental in elucidating the antagonistic properties of (R)-citalopram. These studies have consistently demonstrated that the co-administration of (R)-citalopram with escitalopram can attenuate the neurochemical and behavioral effects of escitalopram.

Neurochemical Effects:

Microdialysis studies in rats have shown that while escitalopram increases extracellular serotonin (5-HT) levels in the brain, the addition of (R)-citalopram blunts this effect in a dose-dependent manner.[3][4] This suggests a direct interaction at the serotonin transporter (SERT), where (R)-citalopram may interfere with the binding or inhibitory action of escitalopram.

Behavioral Effects:

Multiple animal models of depression and anxiety have corroborated the antagonistic effects of (R)-citalopram.

  • Chronic Mild Stress (CMS) Model: In a rat CMS model, a paradigm with high predictive validity for antidepressant efficacy, (R)-citalopram was found to counteract the antidepressant-like effects of escitalopram.[5]

  • Ultrasonic Vocalization (USV) Test: In a rat model predictive of anxiolytic activity, (R)-citalopram attenuated the inhibitory effect of escitalopram on footshock-induced ultrasonic vocalizations.[6] Similarly, in maternally separated mouse pups, (R)-citalopram caused a rightward shift in the dose-effect curve of escitalopram for reducing ultrasonic vocalizations, indicating an inhibition of its anxiolytic-like effects.[7][8]

  • 5-HTP-Induced Behaviors: In studies involving the potentiation of behaviors induced by 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor, (R)-citalopram dose-dependently inhibited the effects of escitalopram.[1]

  • Forced Swim Test: While escitalopram reduces immobility time in the mouse forced swim test, a common screening tool for antidepressants, the presence of (R)-citalopram can diminish this effect.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies investigating the effects of (R)-Citalopram oxalate.

Table 1: In Vivo Binding and Potency of Citalopram Enantiomers

Parameter(S)-Citalopram (Escitalopram)(R)-CitalopramPotency Ratio (S/R)Animal ModelReference
ED₅₀ for displacing [³H]MADAM from SERT 0.070 mg/kg4.7 mg/kg67Mouse[1]
ED₅₀ for suppressing 5-HT neuron firing 58 µg/kg, i.v.--Rat[11]
ED₅₀ for reducing ultrasonic vocalizations 0.05 mg/kg6 mg/kg120Mouse Pups[8]

Table 2: Effects of (R)-Citalopram on Escitalopram-Induced Changes in Extracellular Serotonin

Treatment GroupDose (mg/kg)Change in Extracellular 5-HT (Area Under the Curve)Animal ModelReference
Escitalopram0.5BaselineRat[1]
Escitalopram + (R)-Citalopram0.5 + 1.0Significantly lower than Escitalopram aloneRat[1]
Escitalopram + (R)-Citalopram0.5 + 2.0Further significant reductionRat[1]

Table 3: Behavioral Effects in the Chronic Mild Stress (CMS) Model in Rats

Treatment GroupDaily Dose (mg/kg)OutcomeReference
Escitalopram3.9 and 7.8Significant antidepressant-like effect from week 1[5]
(R)-Citalopram7.8No significant effect compared to vehicle[5]
Escitalopram + (R)-Citalopram3.9 + 7.8No significant effect compared to vehicle (counteracted escitalopram's effect)[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol is designed to measure real-time changes in extracellular serotonin levels in the brain of freely moving rats following the administration of (R)-citalopram and escitalopram.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and Escitalopram oxalate

  • Saline solution (0.9%)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat (e.g., isoflurane).

    • Mount the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., frontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow for a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of extracellular serotonin.

  • Drug Administration:

    • Administer this compound, escitalopram oxalate, or their combination via the desired route (e.g., subcutaneous or intraperitoneal injection). The drugs are typically dissolved in saline.[1]

  • Post-Drug Sample Collection:

    • Continue collecting dialysate samples at the same intervals for a defined period (e.g., 180-240 minutes) after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin concentration using an HPLC system with electrochemical detection.

  • Data Analysis:

    • Express the serotonin concentrations as a percentage of the mean baseline values.

    • Calculate the area under the curve (AUC) to compare the overall effect of different treatments on extracellular serotonin levels.

Rat Chronic Mild Stress (CMS) Model

The CMS model is a validated animal model of depression that relies on the induction of anhedonia, a core symptom of depression, through exposure to a series of unpredictable, mild stressors.

Procedure:

  • Induction of Chronic Mild Stress:

    • House rats individually.

    • For a period of several weeks (e.g., 4-7 weeks), expose the animals to a varied and unpredictable sequence of mild stressors. Examples of stressors include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food or water deprivation

      • Soiled cage

      • Reversal of light/dark cycle

      • White noise

  • Assessment of Anhedonia (Sucrose Preference Test):

    • At baseline and then weekly throughout the stress period, measure the consumption of a 1% sucrose (B13894) solution versus plain water over a defined period (e.g., 1 hour).

    • A significant reduction in sucrose preference is indicative of anhedonic-like behavior.

  • Drug Treatment:

    • Once a stable anhedonic state is established, begin daily administration of the test compounds ((R)-citalopram, escitalopram, or combination) or vehicle.[5]

  • Continued Monitoring:

    • Continue the weekly sucrose preference tests throughout the treatment period to assess the reversal of anhedonia.

  • Data Analysis:

    • Compare the sucrose preference between the different treatment groups over time. A significant increase in sucrose preference in a drug-treated group compared to the vehicle group indicates an antidepressant-like effect.

Mouse Ultrasonic Vocalization Test for Anxiolytic-Like Effects

This model assesses the anxiolytic-like effects of compounds by measuring the reduction in ultrasonic vocalizations emitted by pups when separated from their mother and exposed to a cold environment.

Procedure:

  • Animal Preparation:

    • Use young mouse pups (e.g., 7 days old).[8]

    • Separate the pups from their dam and maintain them at a thermoneutral temperature (e.g., 34°C).[8]

  • Drug Administration:

    • Administer the test compounds ((R)-citalopram, escitalopram, or combination) or vehicle subcutaneously.[8]

  • Test Procedure:

    • After a set pre-treatment time (e.g., 45 minutes), place each pup individually on a cold surface (e.g., 19.5°C) for a defined period (e.g., 4 minutes).[8]

  • Data Acquisition:

    • Record the ultrasonic vocalizations (typically in the 30-80 kHz range) using a specialized microphone and software.

  • Data Analysis:

    • Quantify the number and/or duration of the vocalizations.

    • Compare the vocalization output between the different treatment groups. A significant reduction in vocalizations compared to the vehicle group is indicative of an anxiolytic-like effect.

    • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximum inhibitory effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of citalopram enantiomers involves their interaction with the serotonin transporter (SERT). However, the antagonistic effect of (R)-citalopram on escitalopram's action suggests a more complex interaction than simple competitive binding.

It has been proposed that (R)-citalopram may bind to an allosteric site on the SERT, which in turn modulates the binding and/or conformational state of the transporter when escitalopram is bound to the primary (orthosteric) site.[2] This allosteric interaction is thought to reduce the efficacy of escitalopram's inhibition of serotonin reuptake.

SERT_Interaction cluster_SERT Serotonin Transporter (SERT) SERT Orthosteric Site Allosteric Site SERT:allo->SERT:ortho Reduces Escitalopram Efficacy Serotonin_Reuptake Serotonin_Reuptake SERT:ortho->Serotonin_Reuptake Inhibits Escitalopram Escitalopram Escitalopram->SERT:ortho Binds to R_Citalopram R_Citalopram R_Citalopram->SERT:allo Binds to Inhibition Inhibition Antagonism Antagonism

Proposed allosteric antagonism at the serotonin transporter.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo interaction between (R)-citalopram and escitalopram in an animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Animal Acclimatization & Baseline Measurement Animal_Model->Acclimatization Behavioral_Paradigm Choose Behavioral Paradigm (e.g., CMS, USV) Behavioral_Paradigm->Acclimatization Neurochemical_Assay Select Neurochemical Assay (e.g., Microdialysis) Neurochemical_Assay->Acclimatization Grouping Group Assignment (Vehicle, Escitalopram, R-Citalopram, Combination) Acclimatization->Grouping Drug_Admin Drug Administration Grouping->Drug_Admin Data_Collection Behavioral/Neurochemical Data Collection Drug_Admin->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (e.g., Antagonism, Potentiation) Statistical_Analysis->Interpretation Conclusion Conclusion on In Vivo Interaction Interpretation->Conclusion

General workflow for in vivo interaction studies.

Logical Relationship of Findings

Logical_Relationship cluster_evidence Supporting Evidence from In Vivo Models Hypothesis (R)-Citalopram antagonizes Escitalopram's effects in vivo Microdialysis Reduced 5-HT increase in Microdialysis studies Hypothesis->Microdialysis CMS Counteracted antidepressant effect in Chronic Mild Stress model Hypothesis->CMS USV Attenuated anxiolytic effect in Ultrasonic Vocalization test Hypothesis->USV 5HTP Inhibited potentiation of 5-HTP-induced behaviors Hypothesis->5HTP Conclusion Strong evidence for functional antagonism of Escitalopram by (R)-Citalopram in vivo Microdialysis->Conclusion CMS->Conclusion USV->Conclusion 5HTP->Conclusion

Logical flow from hypothesis to conclusion based on in vivo evidence.

References

Chiral Separation and Quantification of (R)-Citalopram Oxalate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed methodologies for the quantitative analysis of (R)-Citalopram oxalate (B1200264), the inactive enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram (B1669093). The accurate quantification of (R)-Citalopram is crucial for the quality control of escitalopram (B1671245) (the S-enantiomer), ensuring its enantiomeric purity and therapeutic efficacy. The methods described herein utilize chiral High-Performance Liquid Chromatography (HPLC) to achieve enantioselective separation and precise quantification.

Two primary approaches for the chiral resolution of citalopram enantiomers are presented: the use of a chiral stationary phase (CSP) and the application of a chiral mobile phase additive (CMPA). These methods are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Method 1: Chiral Stationary Phase HPLC

This method employs a column with a chiral stationary phase to directly separate the enantiomers of citalopram. Polysaccharide-based columns are commonly used for this purpose.

Experimental Protocol

A detailed experimental protocol for the enantioselective separation of citalopram using a chiral stationary phase is outlined below.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Chiral Columns:

    • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size)[1]

    • Chiralcel OC (250 mm x 4.6 mm, 5 µm particle size)[2]

Reagents and Solutions:

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (DEA) is commonly used. A typical composition is 85:15:0.2 (v/v/v).[2]

  • Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of racemic citalopram, (S)-Citalopram, and (R)-Citalopram at a concentration of 2 mg/mL in HPLC-grade methanol (B129727).[2]

    • Working Standard Solutions: Dilute the stock solutions with the mobile phase to prepare working standards covering the desired concentration range (e.g., 10–150 ng/mL for each enantiomer).[2]

    • Tablet Sample Preparation: Grind twenty tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 100 mg of racemic citalopram, transfer it to a 100 mL volumetric flask, and dilute to the mark with methanol.[2]

Chromatographic Conditions:

  • Mobile Phase: n-hexane:isopropanol:diethylamine (85:15:0.2, v/v/v)[2]

  • Flow Rate: 0.7 mL/min[2]

  • Column Temperature: 24°C[2]

  • Detection Wavelength: 245 nm[2]

  • Injection Volume: 10 µL[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral stationary phase HPLC method.

ParameterS-(+)-CitalopramR-(-)-CitalopramReference
Linearity Range10–150 ng/mL10–150 ng/mL[2]
Correlation Coefficient (r²)0.99940.996[2]
Recovery99.9%99.8%[2]
RSD (%) for Recovery0.48%0.48%[2]

Method 2: Chiral Mobile Phase Additive HPLC

This alternative method utilizes a standard achiral column (e.g., C18) and incorporates a chiral selector into the mobile phase to achieve enantiomeric separation. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been demonstrated as an effective chiral mobile phase additive for this purpose.[3][4]

Experimental Protocol

A detailed experimental protocol for the enantiomeric separation of citalopram using a chiral mobile phase additive is provided below.

Instrumentation and Column:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hedera ODS-2 C18 (250 mm × 4.6 mm, 5.0 µm particle size)[3][4]

Reagents and Solutions:

  • Aqueous Buffer: Prepare an aqueous solution containing 5 mM sodium dihydrogen phosphate (B84403) and 12 mM SBE-β-CD. Adjust the pH to 2.5.[3][4]

  • Mobile Phase: A mixture of the aqueous buffer, methanol, and acetonitrile (B52724) in a ratio of 21:3:1 (v/v/v).[3][4]

  • Sample Preparation: Prepare standard and sample solutions in the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: Aqueous buffer (5 mM sodium dihydrogen phosphate, 12 mM SBE-β-CD, pH 2.5) : methanol : acetonitrile (21:3:1, v/v/v)[3][4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25°C[3][4]

  • Detection Wavelength: Not specified in the provided text, but typically around 240 nm for citalopram.

  • Injection Volume: Not specified in the provided text.

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral mobile phase additive HPLC method.

Parameter(R)-Citalopram(S)-CitalopramReference
Limit of Detection (LOD)0.070 µg/mL0.076 µg/mL[4]
Limit of Quantification (LOQ)0.235 µg/mL0.254 µg/mL[4]
Precision (RSD%)< 3.0%< 3.0%[4]
Linearity (Regression Coefficient)close to 1close to 1[4]

Experimental Workflow

The general workflow for the HPLC quantification of (R)-Citalopram oxalate is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weighing of this compound Standard B Preparation of Stock Solution A->B C Serial Dilution for Working Standards B->C F Injection of Standards and Samples C->F D Preparation of Sample Solution D->F E HPLC System Setup (Column, Mobile Phase, etc.) E->F G Chromatographic Separation F->G H UV Detection G->H I Data Integration (Peak Area) H->I J Quantification using Calibration Curve I->J

Caption: General workflow for HPLC quantification of (R)-Citalopram.

References

Application Notes and Protocols for Preparing (R)-Citalopram Oxalate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093).[1][2] While the S-enantiomer, escitalopram, is responsible for the primary therapeutic effects, (R)-citalopram is often studied for its potential allosteric modulation of the serotonin transporter and its distinct pharmacological profile.[2] Accurate and consistent preparation of (R)-Citalopram oxalate (B1200264) stock solutions is crucial for reliable experimental outcomes in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of (R)-Citalopram oxalate stock solutions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate calculations and solution preparation.

PropertyValueSource
Molecular Weight 414.43 g/mol [1][2]
Molecular Formula C₂₀H₂₁FN₂O · C₂H₂O₄[2]
CAS Number 219861-53-7[1][2]
Appearance White to off-white solid
Purity ≥98% (HPLC)[2]
Solubility in Water Up to 50 mM (approximately 20.72 mg/mL)[2]
Solubility in DMSO Up to 100 mM (approximately 41.44 mg/mL)[2]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Sonicator water bath

Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is a common solvent for in vitro cell-based assays.

  • Pre-weighing Preparation: Before weighing, ensure the this compound powder has equilibrated to room temperature to avoid condensation, as the compound can be hygroscopic.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.44 mg of the compound.

  • Dissolution:

    • Add the weighed this compound to a sterile tube.

    • Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Based on vendor recommendations, solutions in DMSO can be stored at -80°C for up to one year.[1]

Protocol for Preparing a 50 mM Stock Solution in Water

This protocol is suitable for applications where DMSO may interfere with the experimental system.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 50 mM aqueous stock solution, weigh out 20.72 mg of the compound.

  • Dissolution:

    • Add the weighed powder to a sterile tube.

    • Add the calculated volume of sterile deionized water or PBS.

    • Vortex the solution vigorously. Sonication or gentle warming may be required to achieve complete dissolution.

  • Sterilization: Filter-sterilize the aqueous solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the solution into single-use volumes and store at -20°C. Aqueous solutions are generally less stable long-term than DMSO stocks. It is recommended to use them within a shorter timeframe.

Stability and Storage Recommendations

  • Solid Compound: this compound powder should be stored at -20°C for up to 3 years.[1] It is important to keep the compound away from moisture.[1]

  • DMSO Stock Solutions: For long-term stability, stock solutions in DMSO should be stored at -80°C and are reported to be stable for up to one year.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Aqueous Stock Solutions: Aqueous solutions are more prone to degradation. While citalopram is relatively stable in aqueous solutions at neutral and acidic pH, it is recommended to prepare these solutions fresh. If storage is necessary, they should be kept at -20°C for short periods.

Diagrams

G cluster_preparation Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_solvent 2. Add Appropriate Volume of Solvent (e.g., DMSO or Water) weigh->add_solvent dissolve 3. Dissolve Compound (Vortex, Sonicate, or Gentle Warming) add_solvent->dissolve sterilize 4. Filter Sterilize (Optional) (0.22 µm filter) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing this compound stock solutions.

G cluster_storage Storage Recommendations cluster_factors Key Considerations solid Solid Compound (-20°C, up to 3 years) dmso DMSO Stock Solution (-80°C, up to 1 year) solid->dmso Prepare Solution aqueous Aqueous Stock Solution (-20°C, short-term) solid->aqueous Prepare Solution temp Temperature dmso->temp light Light Exposure dmso->light freeze_thaw Freeze-Thaw Cycles dmso->freeze_thaw aqueous->temp aqueous->light aqueous->freeze_thaw

Caption: Storage and stability considerations for this compound.

References

Application Notes and Protocols: (R)-Citalopram Oxalate as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Citalopram is the inactive enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093).[1][2][3] Its active counterpart, (S)-Citalopram (Escitalopram), is a potent antidepressant whose therapeutic effects are primarily attributed to its high affinity for the serotonin transporter (SERT).[1][4] In contrast, (R)-Citalopram exhibits a significantly lower affinity for SERT, making it an ideal negative control in experiments designed to investigate the specific effects of SERT inhibition by Escitalopram (B1671245).[1][5][6][7][8]

These application notes provide detailed protocols for utilizing (R)-Citalopram oxalate (B1200264) as a negative control in key preclinical assays, including SERT binding assays, in vivo microdialysis, and the forced swim test.

Pharmacological Profile

Citalopram is a racemic mixture containing equal parts of (R)-Citalopram and (S)-Citalopram.[2][3][9] The S-enantiomer, Escitalopram, is responsible for the therapeutic antidepressant effects of citalopram through its potent and selective inhibition of serotonin reuptake.[1][4][6] (R)-Citalopram is considerably weaker in its ability to inhibit SERT.[5][7][8] Interestingly, research suggests that (R)-Citalopram may functionally antagonize the effects of Escitalopram, potentially through an allosteric interaction with the serotonin transporter.[4][5][10] This antagonistic action underscores the importance of using the pure (R)-enantiomer as a negative control to isolate the pharmacological effects of the (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative differences in the pharmacological properties of (R)-Citalopram and Escitalopram.

Table 1: Comparative Binding Affinities for the Serotonin Transporter (SERT)

CompoundBinding Affinity (Ki, nM) for SERTPotency vs. (R)-Citalopram
(S)-Citalopram (Escitalopram)0.8 - 1.1~30-40 fold higher
(R)-Citalopram~30-401

Note: A lower Ki value indicates a higher binding affinity.[1]

Table 2: Comparative Potency in Functional Assays

Assay(S)-Citalopram (Escitalopram)(R)-Citalopram
Inhibition of 5-HT Uptake~40-fold more potentInactive or weakly active
Inhibition of 5-HT Neuronal FiringPotent inhibitorInactive

Data compiled from multiple preclinical studies.[6][11]

Experimental Protocols

SERT Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Objective: To demonstrate the significantly lower affinity of (R)-Citalopram for SERT compared to Escitalopram.

Materials:

  • Cell membranes prepared from cells expressing human SERT (e.g., HEK293 or CHO cells)

  • [³H]-Citalopram or other suitable radioligand

  • (R)-Citalopram oxalate

  • (S)-Citalopram oxalate (Escitalopram)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of (R)-Citalopram and Escitalopram in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM paroxetine (B1678475) for non-specific binding), or 50 µL of the test compound dilutions.

  • Add 50 µL of [³H]-Citalopram (at a concentration near its Kd) to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values for each compound using appropriate software (e.g., Prism).

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of (R)-Citalopram & Escitalopram add_components Add Components to 96-well Plate prep_ligand->add_components prep_membranes Prepare SERT-expressing Cell Membranes prep_membranes->add_components prep_radio Prepare [³H]-Citalopram prep_radio->add_components incubate Incubate at RT for 60 min add_components->incubate filtrate Rapid Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Ki Values count->calculate

SERT Binding Assay Workflow
In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular serotonin levels in the brain of freely moving rodents following administration of (R)-Citalopram or Escitalopram.

Objective: To demonstrate that Escitalopram, but not (R)-Citalopram, significantly increases extracellular serotonin levels.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound

  • (S)-Citalopram oxalate (Escitalopram)

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetic and surgical supplies

Protocol:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples for at least 60 minutes.

  • Administer (R)-Citalopram, Escitalopram, or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, subcutaneous).

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.

  • Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

  • Express the results as a percentage of the baseline serotonin levels.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis anesthesia Anesthetize Animal implant Implant Guide Cannula anesthesia->implant recover Recovery Period implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse baseline Collect Baseline Samples perfuse->baseline administer Administer Test Compounds baseline->administer collect_samples Collect Post-Dose Samples administer->collect_samples hplc HPLC-ED Analysis of Serotonin collect_samples->hplc data_analysis Data Analysis and Visualization hplc->data_analysis

In Vivo Microdialysis Workflow
Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[12][13][14]

Objective: To show that Escitalopram, but not (R)-Citalopram, reduces immobility time in the FST, indicative of an antidepressant-like effect.[6]

Materials:

  • Cylindrical water tanks (e.g., 40 cm high, 20 cm in diameter)

  • Water maintained at 23-25°C

  • This compound

  • (S)-Citalopram oxalate (Escitalopram)

  • Vehicle (e.g., saline)

  • Video recording equipment and analysis software (optional)

  • Stopwatches

Protocol:

  • Pre-test Session (Day 1):

    • Place each animal individually into a cylinder filled with water (to a depth of 15 cm) for 15 minutes.

    • Remove the animals, dry them, and return them to their home cages.

  • Test Session (Day 2):

    • Administer (R)-Citalopram, Escitalopram, or vehicle 60 minutes before the test session.

    • Place the animals back into the water-filled cylinders for a 5-minute test session.

    • Record the duration of immobility during the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

    • Analyze the data to compare the effects of the different treatments on immobility time.

FST_Signaling_Pathway cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_outcome Outcome Measurement pre_test 15 min Swim Session drug_admin Drug Administration ((R)-Citalopram, Escitalopram, Vehicle) pre_test->drug_admin 24h test_session 5 min Swim Session drug_admin->test_session 60 min measure_immobility Measure Immobility Time test_session->measure_immobility compare_groups Compare Treatment Groups measure_immobility->compare_groups

Forced Swim Test Logical Relationship

Conclusion

This compound serves as an essential negative control for elucidating the specific pharmacological actions of its active enantiomer, Escitalopram. Its negligible affinity for the serotonin transporter allows researchers to dissect the SERT-mediated effects of Escitalopram in a variety of in vitro and in vivo models. The protocols provided herein offer a framework for the effective use of (R)-Citalopram in preclinical research and drug development.

References

Application Notes and Protocols: The Use of (R)-Citalopram Oxalate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093) is a well-known selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders.[1][2][3] It is a racemic mixture, meaning it consists of a 1:1 ratio of two enantiomers (mirror-image isomers): (S)-Citalopram (escitalopram) and (R)-Citalopram.[4][5][6] While the therapeutic effects of citalopram are attributed almost exclusively to the S-enantiomer, escitalopram (B1671245), which potently inhibits the serotonin transporter (SERT), the R-enantiomer is not merely an inactive component.[5][7][8] Research has revealed that (R)-Citalopram plays a complex modulatory role, antagonizing the effects of its S-counterpart, which has significant implications for both therapeutic outcomes and preclinical research.[4][6][9]

These application notes provide detailed protocols for utilizing (R)-Citalopram oxalate (B1200264) in cell-based assays to investigate its unique interactions with the serotonin transporter and to assess its cellular effects.

Mechanism of Action: Allosteric Modulation of the Serotonin Transporter

The primary molecular target of citalopram enantiomers is the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2][3][10] Escitalopram ((S)-Citalopram) binds with high affinity to the primary binding site on SERT, effectively blocking serotonin reuptake.[4][5]

(R)-Citalopram, conversely, has a much lower affinity for this primary site.[4][11] Its main interaction is believed to occur at a low-affinity allosteric site on the SERT protein.[4][6] Binding at this allosteric site induces a conformational change in the transporter that negatively impacts the binding of the S-enantiomer at the primary site.[6][9] This results in a functional antagonism, where (R)-Citalopram can reduce the efficacy and potency of escitalopram's serotonin reuptake inhibition.[4][12] This interaction is crucial for understanding the pharmacological differences observed between racemic citalopram and pure escitalopram.[6][9]

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT (Serotonin Transporter) Serotonin_pre Serotonin (5-HT) Serotonin_cleft 5-HT Serotonin_pre->Serotonin_cleft Release Vesicle Vesicle Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding SCitalopram (S)-Citalopram SCitalopram->SERT Blocks Primary Site RCitalopram (R)-Citalopram RCitalopram->SERT Binds Allosteric Site (Antagonizes S-form)

Fig 1. (R)-Citalopram's allosteric modulation of SERT.

Quantitative Data Summary

The following table summarizes the comparative binding affinities and potencies of citalopram enantiomers at the human serotonin transporter (hSERT).

CompoundTargetAssay TypeValueReference
(R)-Citalopram hSERTInhibition of hSERT-mediated currentsKi: 330 nM[9]
(S)-Citalopram (Escitalopram) hSERTInhibition of hSERT-mediated currentsKi: 5 nM[9]
(S)-Citalopram (Escitalopram) hSERTInhibition of 5-HTT functions~40x more potent than (R)-Citalopram[11][13]
Racemic Citalopram hSERTInhibition of 5-HTT functions~2x less potent than (S)-Citalopram[4][11]

Experimental Protocols

Protocol 1: Serotonin Reuptake Inhibition Assay in hSERT-Expressing Cells

This protocol measures the ability of (R)-Citalopram oxalate to inhibit the reuptake of serotonin, often in comparison to its S-enantiomer or the racemic mixture.

Principle: Cells stably or transiently expressing the human serotonin transporter (hSERT), such as HEK-293 or COS-1 cells, are used.[11] The assay measures the uptake of radiolabeled serotonin (e.g., [³H]5-HT) into these cells. An effective inhibitor will block SERT and reduce the amount of radioactivity accumulated inside the cells.

Materials:

  • hSERT-expressing cells (e.g., HEK-293-hSERT)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound, (S)-Citalopram oxalate

  • [³H]-Serotonin ([³H]5-HT)

  • Scintillation fluid and vials

  • Microplate scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed hSERT-expressing cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution in KRH buffer to achieve the desired final concentrations.

  • Pre-incubation: Gently wash the cell monolayer twice with KRH buffer. Add the diluted (R)-Citalopram solutions to the wells. Include wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a known SERT inhibitor, like fluoxetine (B1211875) or escitalopram). Incubate for 15-30 minutes at 37°C.

  • Serotonin Uptake: Add [³H]5-HT to each well to a final concentration of ~10-20 nM. Incubate for 10-15 minutes at 37°C. The incubation time should be within the linear range of uptake for the cell line.

  • Termination of Uptake: Rapidly terminate the assay by aspirating the medium and washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]5-HT.

  • Cell Lysis: Add a lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial containing scintillation fluid. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of (R)-Citalopram and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow_Uptake_Assay arrow arrow start Start: Seed hSERT-expressing cells in 96-well plate wash1 Wash cells with KRH buffer start->wash1 preincubate Pre-incubate with (R)-Citalopram dilutions wash1->preincubate add_ht Add [³H]5-HT to initiate uptake preincubate->add_ht incubate Incubate at 37°C (10-15 min) add_ht->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse measure Measure radioactivity with scintillation counter lyse->measure end End: Analyze data (Calculate IC₅₀) measure->end

Fig 2. Workflow for a [³H]5-HT reuptake inhibition assay.
Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the serotonin transporter.

Principle: This assay measures the ability of (R)-Citalopram to displace a known high-affinity radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine) from SERT in cell membrane preparations. The amount of displaced radioligand is proportional to the affinity of the test compound.

Materials:

  • Cell membranes prepared from hSERT-expressing cells

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • This compound

  • Radioligand (e.g., [³H]-Citalopram)

  • Non-specific binding control (e.g., high concentration of Fluoxetine)

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kₔ), and the various dilutions of (R)-Citalopram.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Fluoxetine).

    • Test Compound: Wells containing membranes, radioligand, and serial dilutions of (R)-Citalopram.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the percentage of inhibition of specific binding for each concentration of (R)-Citalopram. Calculate the IC₅₀ from a dose-response curve and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 3: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This is a crucial control experiment to ensure that any observed effects in the primary assays are not due to cell death.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Target cells (same as used in the primary assay)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with the same concentrations of this compound used in the primary functional assays. Include a vehicle control (no compound) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate for the same duration as the primary assay (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at approximately 570 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates a reduction in cell viability.

References

Application Notes and Protocols for (R)-Citalopram Oxalate in Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While the S-enantiomer, escitalopram (B1671245), is responsible for the therapeutic antidepressant effects through potent inhibition of the serotonin transporter (SERT), (R)-citalopram exhibits significantly lower affinity for the orthosteric binding site of SERT.[1][2] Notably, research suggests that (R)-citalopram may act as an allosteric modulator of SERT, potentially influencing the binding and efficacy of the S-enantiomer.[3] This unique pharmacological profile makes (R)-Citalopram oxalate (B1200264) a valuable tool for in vitro binding affinity studies to probe the complexities of SERT pharmacology, including the investigation of allosteric modulation and the structure-activity relationships of citalopram analogs.

Data Presentation: Binding Affinity of Citalopram Enantiomers at the Human Serotonin Transporter (hSERT)

The following table summarizes the binding affinities of (R)-Citalopram and (S)-Citalopram for the human serotonin transporter. The data highlights the stereoselective binding of the citalopram enantiomers.

CompoundBinding Affinity (Ki) [nmol/L]Notes
(S)-Citalopram (Escitalopram)1.1 - 2.6High-affinity binding to the orthosteric site of SERT.[4][5]
(R)-Citalopram~33 - 44Significantly lower affinity for the orthosteric site, approximately 30- to 40-fold less potent than (S)-Citalopram.[4][6] May interact with an allosteric site.[3]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for (R)-Citalopram Oxalate at the Human Serotonin Transporter (hSERT)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for hSERT using a radiolabeled ligand.

1. Materials and Reagents:

  • This compound

  • (S)-Citalopram oxalate (for comparison)

  • Radioligand: [³H]-(S)-Citalopram or another suitable high-affinity SERT radioligand

  • Membrane Preparation: Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 or CHO cells)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine)

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and (S)-Citalopram oxalate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in assay buffer.

    • Prepare serial dilutions of the competing ligands ((R)-Citalopram) to generate a concentration-response curve.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd for SERT.

  • Assay Setup:

    • The assay is performed in a final volume of 250 µL per well in a 96-well microplate.

    • Add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 150 µL of membrane preparation.

      • Competitive Binding: 50 µL of the desired concentration of (R)-Citalopram, 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the concentration of (R)-Citalopram.

  • Determine the IC₅₀ value (the concentration of (R)-Citalopram that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for SERT.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents ((R)-Citalopram, Radioligand, Buffers) total_binding Total Binding (Buffer + Radioligand + Membranes) prep_reagents->total_binding nsb Non-specific Binding (High [SERT Inhibitor] + Radioligand + Membranes) prep_reagents->nsb competition Competitive Binding ([R-Citalopram] + Radioligand + Membranes) prep_reagents->competition prep_membranes Prepare hSERT Membrane Suspension prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubate to Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Liquid Scintillation Counting filtration->counting calc_specific_binding Calculate Specific Binding counting->calc_specific_binding plot_curve Generate Competition Curve calc_specific_binding->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

citalopram_binding cluster_sert Serotonin Transporter (SERT) cluster_ligands Citalopram Enantiomers orthosteric Orthosteric Site (High Affinity) allosteric Allosteric Site (Low Affinity) allosteric->orthosteric Antagonizes (S)-Citalopram Binding s_citalopram (S)-Citalopram s_citalopram->orthosteric Potent Inhibition r_citalopram (R)-Citalopram r_citalopram->orthosteric Weak Inhibition r_citalopram->allosteric Modulation

Caption: Differential binding of citalopram enantiomers to SERT.

References

Application Notes and Protocols for (R)-Citalopram Oxalate Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the administration of (R)-Citalopram oxalate (B1200264) in rodent models. The following sections offer a summary of quantitative data from published studies, comprehensive experimental protocols for various administration routes, and visualizations of key concepts and workflows.

Introduction

(R)-Citalopram is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). While the S-enantiomer, escitalopram (B1671245), is primarily responsible for the therapeutic antidepressant effects through potent inhibition of the serotonin transporter (SERT), (R)-citalopram has been shown to modulate the effects of escitalopram.[1][2] Specifically, (R)-citalopram can counteract the escitalopram-induced increase in extracellular serotonin levels in the brain.[1] Understanding the in vivo effects of (R)-Citalopram is crucial for elucidating the complete pharmacological profile of racemic citalopram and for the development of more refined serotonergic therapeutics.

Quantitative Data Summary

The following tables summarize dosages and administration routes for (R)-Citalopram and racemic citalopram as reported in rodent studies. This information can serve as a guide for experimental design.

Table 1: (R)-Citalopram Oxalate Administration in Rats

SpeciesAdministration RouteDosage Range (mg/kg)Study FocusReference
RatSubcutaneous (s.c.)15.6Evaluation of effect on extracellular 5-HT[1]
RatNot specified7.8 (per day)Chronic mild stress model[3]

Table 2: Racemic Citalopram Administration in Rodents

SpeciesAdministration RouteDosage Range (mg/kg)Study FocusReference
MouseIntraperitoneal (i.p.)10 - 30Anxiety and depression models[4][5][6]
RatIntraperitoneal (i.p.)up to 102Toxicity and dose-response[7]
RatIntraperitoneal (i.p.)10 (per day)Effects on diet consumption[8]
RatSubcutaneous (s.c.)2.0 - 8.0Extracellular 5-HT levels[1]
RatOral Gavage30, 70, 150 (per day)Subchronic toxicity[9]
RatContinuous Infusion (s.c. osmotic pump)10 - 20 (per day)Extracellular 5-HT levels[10]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodents. These protocols are based on established methodologies for citalopram and related compounds.

Protocol 1: Preparation of this compound Solution for Injection

This protocol describes the preparation of a stock solution and dilution for subcutaneous or intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution or sterile Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average weight.

  • Prepare a stock solution:

    • Weigh the calculated amount of this compound powder.

    • Dissolve the powder in a small volume of sterile 0.9% saline or PBS to create a concentrated stock solution. This compound is soluble in water up to 50 mM.

    • Gently vortex until the powder is completely dissolved.

  • Sterile filter the solution: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile vial. This step is critical to prevent infection.

  • Prepare the final injection solution: Dilute the stock solution with sterile 0.9% saline or PBS to achieve the final desired concentration for injection. The final volume for injection should be between 5-10 ml/kg for mice and rats.[4][11][12]

  • Storage: Store the prepared solution at 4°C and protect it from light. For long-term storage, consult the manufacturer's recommendations. It is advisable to prepare fresh solutions for each experiment.[5]

Workflow for Solution Preparation

G cluster_prep Preparation of this compound Solution A Calculate required This compound B Weigh powder A->B C Dissolve in sterile 0.9% saline or PBS B->C D Vortex to mix C->D E Sterile filter (0.22 µm) into a new sterile vial D->E F Dilute to final injection concentration E->F G Store at 4°C, protected from light F->G

Caption: Workflow for preparing this compound injection solution.

Protocol 2: Subcutaneous (s.c.) Administration in Mice

This protocol details the procedure for subcutaneous injection in mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 ml) with 25-27 G needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Dose calculation: Weigh the mouse and calculate the exact volume of the prepared drug solution to be injected. The maximum recommended volume for subcutaneous injection in mice is 10 ml/kg.

  • Animal restraint: Restrain the mouse by gently grasping the loose skin over the shoulders (scruffing) with the thumb and forefinger of your non-dominant hand.[13] This will create a "tent" of skin.

  • Injection:

    • With your dominant hand, insert the needle into the base of the skin tent, parallel to the body.[14]

    • Aspirate slightly by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe, withdraw the needle and inject at a different site with a new needle.

    • Slowly depress the plunger to inject the solution.[14]

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.

  • Post-injection monitoring: Return the mouse to its home cage and monitor for any adverse reactions.

Workflow for Subcutaneous Injection

G cluster_sc Subcutaneous (s.c.) Injection Protocol A Weigh mouse and calculate dose volume B Restrain mouse by scruffing A->B C Create skin tent B->C D Insert needle (25-27G) at base of tent C->D E Aspirate to check for blood vessel entry D->E F Slowly inject solution E->F G Withdraw needle F->G H Return to cage and monitor G->H

Caption: Step-by-step workflow for subcutaneous injection in mice.

Protocol 3: Intraperitoneal (i.p.) Administration in Rats

This protocol provides instructions for intraperitoneal injections in rats.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1-3 ml) with 23-25 G needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Dose calculation: Weigh the rat and calculate the precise volume of the drug solution to be administered.

  • Animal restraint: Securely restrain the rat, exposing the abdomen. The lower abdominal quadrants are the preferred sites for i.p. injection.

  • Injection:

    • Insert the needle at a shallow angle into either the left or right lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no bodily fluids (e.g., urine, blood) are drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the solution smoothly.

    • Withdraw the needle.

  • Post-injection monitoring: Place the rat back in its cage and observe for any signs of distress or adverse effects.

Protocol 4: Oral Gavage Administration in Rodents

This protocol is for the direct administration of this compound into the stomach.

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needle (flexible or curved with a bulbous tip)

  • Syringe

  • Animal scale

Procedure:

  • Dose and needle selection: Weigh the animal and calculate the required dose volume. Select a gavage needle of the appropriate length and gauge for the size of the animal.[11][12] The maximum recommended volume is 10 ml/kg for mice and up to 20 ml/kg for rats.[11][15]

  • Animal restraint: Restrain the animal firmly, ensuring the head and neck are extended to create a straight path to the esophagus.[16]

  • Gavage:

    • Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and over the tongue into the esophagus.[16] The animal should swallow as the tube passes. Do not force the needle if resistance is met.[11]

    • Once the needle is in the esophagus, advance it to the predetermined depth.

    • Slowly administer the solution.

    • Gently remove the needle along the same path of insertion.

  • Post-gavage monitoring: Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16]

Signaling Pathway and Mechanism of Action

(R)-Citalopram's primary mechanism of action is through its interaction with the serotonin transporter (SERT). Unlike its S-enantiomer, escitalopram, which is a potent inhibitor of SERT, (R)-citalopram has a much weaker inhibitory effect. However, it can allosterically modulate the binding of escitalopram to SERT, thereby reducing its efficacy. This antagonistic interaction is a key aspect of its pharmacology.

Diagram of (R)-Citalopram's Interaction at the Serotonin Transporter

G cluster_neuron Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft SERT Serotonin Transporter (SERT) Primary Binding Site Allosteric Site SERT:p2->SERT:p1 Reduces Escitalopram Binding Affinity Serotonin Serotonin (5-HT) Serotonin->SERT:p1 Reuptake Escitalopram Escitalopram (S-Citalopram) Escitalopram->SERT:p1 Inhibits RCitalopram (R)-Citalopram RCitalopram->SERT:p2 Binds

Caption: Allosteric modulation of SERT by (R)-Citalopram.

References

Application Notes and Protocols for the LC-MS/MS Analysis of (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. It exists as a racemic mixture of two enantiomers: (S)-Citalopram (escitalopram), which is the therapeutically active form, and (R)-Citalopram. The analysis and quantification of individual enantiomers are crucial in pharmacokinetic, pharmacodynamic, and toxicological studies, as well as in quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative analysis of (R)-Citalopram from various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While the compound is often formulated as an oxalate (B1200264) salt, the analytical methods focus on the detection of the citalopram molecule itself.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various LC-MS/MS methods for the analysis of citalopram enantiomers.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Citalopram Enantiomers

AnalyteMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LOQ) (ng/mL)Reference
(R)-CitalopramHuman Plasma5 - 305[1][2]
(R/S)-CitalopramHuman Plasma1 - 501[1][2]
(R)-CitalopramWhole Blood0.005 - 0.5 (mg/kg)0.005 (mg/kg)[3]
(R/S)-CitalopramSerum5 - 500 (nM)5 (nM)[4]
CitalopramHuman Plasma0.10 - 100 (µg/L)0.10 (µg/L)[5][6]
CitalopramHuman Plasma0.55 - 137.040.55[7]
CitalopramHuman Plasma0.50 - 2500.50[8]

Table 2: Precision and Accuracy of LC-MS/MS Methods for Citalopram Enantiomers

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias or %Recovery)Reference
(R)-CitalopramHuman Plasma< 12.30< 12.30< 12.13[1][2]
(R/S)-CitalopramHuman Plasma< 12.30< 12.30< 12.13[1][2]
(R)-CitalopramWhole Blood≤ 16≤ 16≤ 16[3]
(R/S)-CitalopramSerum-3.4 - 4.5-[4]
CitalopramHuman Plasma< 5.2< 5.2-4.7 to 1.3[5][6]
CitalopramHuman Plasma< 10< 10-[7]
CitalopramHuman Plasma< 15< 15< 15[8]

Experimental Protocols

Protocol 1: Enantioselective Analysis of (R)-Citalopram in Human Plasma

This protocol is adapted from methodologies described for the chiral separation and quantification of citalopram enantiomers in human plasma.[1][2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Paroxetine hydrochloride).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: Lux Cellulose-1 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.025% formic acid and 0.05% diethylamine.[1]

  • Mobile Phase B: Acetonitrile:2-propanol (95:5, v/v).[1]

  • Gradient: A suitable gradient to achieve separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 5 - 20 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Citalopram: m/z 325.1 → 262.0, m/z 325.1 → 109.0.[4][9]

    • Internal Standard (e.g., Paroxetine): To be determined based on the specific internal standard used.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Collision Energy (CE) and other MS parameters: Optimize for each MRM transition to ensure maximum fragmentation and sensitivity.

Protocol 2: Analysis of (R)-Citalopram in Whole Blood

This protocol is based on a method developed for the enantioselective analysis of citalopram in whole blood.[3]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 0.10 g of whole blood, add a suitable internal standard.

  • Adjust the pH with 2 M NaOH.

  • Extract the analytes with butyl acetate (B1210297) by vortexing.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: UHPLC system.

  • Chiral Column: Chirobiotic V (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with methanol:ammonia:acetic acid (1000:1:1, v/v/v).[3]

  • Flow Rate: As recommended for the column.

  • Column Temperature: Controlled.

  • Injection Volume: Appropriate for the system.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI in positive mode.

  • MRM Transitions:

    • (R)-Citalopram: m/z 325.1 → 262.0, m/z 325.1 → 109.0.[4][9]

  • MS Parameters: Optimize as described in Protocol 1.

Experimental Workflow Diagram

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Matrix (e.g., Plasma, Whole Blood) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evap_Recon Evaporation & Reconstitution (if LLE) Centrifuge->Evap_Recon Supernatant (LLE) Final_Sample Final Sample for Injection Centrifuge->Final_Sample Supernatant (PP) Evap_Recon->Final_Sample LC_System HPLC/UHPLC System Final_Sample->LC_System Chiral_Column Chiral Column LC_System->Chiral_Column Separation Enantiomeric Separation Chiral_Column->Separation MS_System Tandem Mass Spectrometer (Triple Quadrupole) Separation->MS_System Ionization Electrospray Ionization (ESI+) MS_System->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Detection & Quantification MRM->Detection Data_Analysis Data Analysis (Quantification & Reporting) Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of (R)-Citalopram.

Signaling Pathways and Logical Relationships

In the context of this analytical methodology, there are no biological signaling pathways to be diagrammed. The logical relationship is a sequential workflow, which is represented in the experimental workflow diagram above. The process follows a logical progression from sample preparation to chromatographic separation, mass spectrometric detection, and finally, data analysis.

References

Troubleshooting & Optimization

(R)-Citalopram oxalate stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Citalopram oxalate (B1200264).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of (R)-Citalopram oxalate, particularly using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Enantiomeric Resolution in Chiral HPLC

Question: I am unable to achieve baseline separation between (R)-Citalopram and (S)-Citalopram peaks in my chiral HPLC analysis. What are the possible causes and solutions?

Answer:

Poor enantiomeric resolution is a common challenge in chiral chromatography. Several factors can contribute to this issue. Here's a systematic approach to troubleshoot the problem:

  • Mobile Phase Composition: The composition of the mobile phase is critical for chiral separation.

    • Action: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). Even small changes can significantly impact resolution.

    • Action: The concentration and type of the basic additive (e.g., diethylamine (B46881), triethylamine) can influence peak shape and resolution. Optimize its concentration.

  • Column Temperature: Temperature affects the thermodynamics of chiral recognition.

    • Action: Experiment with different column temperatures. Sometimes, sub-ambient temperatures can improve resolution.

  • Flow Rate: The flow rate of the mobile phase can impact peak broadening and, consequently, resolution.

    • Action: Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.

  • Column Choice and Health: The chiral stationary phase (CSP) is the heart of the separation.

    • Action: Ensure you are using a suitable CSP for citalopram (B1669093) enantiomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used.

    • Action: The column may be degraded or contaminated. Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.

Issue 2: Tailing Peaks for (R)-Citalopram

Question: My (R)-Citalopram peak shows significant tailing, affecting the accuracy of my quantification. How can I improve the peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like citalopram, this is frequently due to interaction with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.

  • Mobile Phase pH: The ionization state of citalopram is pH-dependent.

    • Action: If using a reversed-phase method with a chiral additive, ensure the mobile phase pH is appropriate to suppress the ionization of residual silanols (typically pH > 4) and to have a consistent ionization state for citalopram.

  • Basic Additive: A basic additive can compete with citalopram for active sites on the stationary phase.

    • Action: Increase the concentration of the basic additive (e.g., diethylamine) in the mobile phase. This will help to saturate the active sites and reduce tailing.

  • Sample Solvent: The solvent in which the sample is dissolved can affect peak shape.

    • Action: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is used, inject a smaller volume.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Action: Reduce the concentration of the sample or the injection volume.

Issue 3: Inconsistent Retention Times

Question: I am observing significant drift or variability in the retention times of my (R)-Citalopram peak. What could be causing this?

Answer:

Fluctuating retention times can compromise the reliability of your analytical method. The source of the problem can be in various parts of the HPLC system.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Action: Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump is mixing the solvents correctly. Premixing the mobile phase can sometimes improve consistency.

  • Column Equilibration: Insufficient column equilibration can lead to drifting retention times.

    • Action: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis, as recommended by the column manufacturer.

  • Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.

    • Action: Use a column oven to maintain a constant temperature.

  • Pump Issues: Problems with the HPLC pump can lead to inconsistent flow rates.

    • Action: Check for leaks in the pump and fittings. Ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump head.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the main degradation pathways for this compound?

A1: Based on studies of citalopram and its S-enantiomer, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: Citalopram is susceptible to degradation under both acidic and alkaline conditions.[1][2] Extensive degradation is particularly observed in alkaline environments.[2] The primary degradation product of hydrolysis is 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.[2]

  • Oxidative Degradation: Mild degradation can occur under oxidative stress.[2] The major oxidative degradation product has been identified as 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile.[2]

  • Thermal and Photolytic Degradation: this compound is generally stable under thermal and photolytic stress conditions.[1][2]

Q2: Is there a risk of racemization of (R)-Citalopram to (S)-Citalopram during experiments?

A2: Studies on citalopram enantiomers suggest that they are stereochemically stable under typical analytical and storage conditions. One study on the chemical stability of citalopram enantiomers in biological media at different pH values (pH 2, 7.4, and 9) did not report significant racemization. However, extreme pH or high temperatures could potentially lead to some degree of racemization, although this is not a commonly reported issue. It is always good practice to use a chiral HPLC method to monitor the enantiomeric purity throughout a stability study.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. Storage at controlled room temperature is generally acceptable for the solid state. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method for this compound, you should:

  • Perform Forced Degradation Studies: Subject this compound to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).[1]

  • Select a Suitable Chiral Column: A chiral column capable of separating (R)-Citalopram from its enantiomer ((S)-Citalopram) and any potential chiral degradation products is essential.

  • Optimize Chromatographic Conditions: Develop an HPLC method (mobile phase, flow rate, temperature, detector wavelength) that provides good resolution between the (R)-Citalopram peak and all degradation product peaks.

  • Validate the Method: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize the stability of Escitalopram (B1671245) Oxalate ((S)-Citalopram) under forced degradation conditions, which can be considered indicative for this compound.

Table 1: Summary of Forced Degradation Studies on Escitalopram Oxalate

Stress ConditionReagent/ConditionDurationTemperatureObservations
Acid Hydrolysis0.1 N HCl24 hours50°CSignificant degradation observed.[1]
Alkaline Hydrolysis0.1 N NaOH24 hours50°CSignificant degradation observed.[1]
Oxidative3% H₂O₂24 hoursAmbientNo significant degradation observed.[1]
ThermalDry Heat24 hours60°CNo significant degradation observed.[1]
PhotolyticUV light at 265 nm24 hoursAmbientNo significant degradation observed.[1]

Table 2: Quantitative Data from a Forced Degradation Study on Escitalopram Oxalate

Stress Condition% Degradation of Escitalopram
Acid Hydrolysis (0.1 N HCl, 50°C, 24h)~15%
Alkaline Hydrolysis (0.1 N NaOH, 50°C, 24h)~25%
Oxidative (3% H₂O₂, ambient, 24h)Not significant
Thermal (60°C, 24h)Not significant
Photolytic (UV light, 24h)Not significant

Note: The quantitative data is based on typical results from forced degradation studies of escitalopram and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 50°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at 50°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at ambient temperature for 24 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours. Also, expose a solution of the drug to the same conditions. After the specified time, dissolve the solid sample and dilute the solution with the mobile phase.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. After exposure, prepare solutions from the solid sample and dilute the exposed solution with the mobile phase.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating chiral HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating Chiral HPLC Method for this compound

This is an example of a starting point for developing a stability-indicating chiral HPLC method. Optimization will be required.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mandatory Visualization

degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acidic/Alkaline) cluster_oxidation Oxidative Degradation RCit (R)-Citalopram Hydrolysis_Product 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)- 1,3-dihydroisobenzofuran-5-carboxylic acid RCit->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}- 1,3-dihydro-isobenzofuran-5-carbonitrile RCit->Oxidation_Product [O]

Caption: Degradation pathway of (R)-Citalopram.

experimental_workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation stressed_samples Generate Stressed Samples forced_degradation->stressed_samples hplc_analysis Chiral Stability-Indicating HPLC Analysis stressed_samples->hplc_analysis data_analysis Data Analysis (Quantify Degradation, Identify Products) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for stability testing.

troubleshooting_logic start Poor Chiral Resolution? check_mp Optimize Mobile Phase (Solvent Ratio, Additive Conc.) start->check_mp Yes check_temp Adjust Column Temperature check_mp->check_temp No Improvement solution Resolution Improved check_mp->solution Improved check_flow Reduce Flow Rate check_temp->check_flow No Improvement check_temp->solution Improved check_column Check Column Health / Replace check_flow->check_column No Improvement check_flow->solution Improved check_column->solution Improved

Caption: Troubleshooting poor chiral resolution.

References

Troubleshooting unexpected results with (R)-Citalopram oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Citalopram Oxalate (B1200264)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Citalopram oxalate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are we observing lower-than-expected potency or a complete lack of antidepressant effect in our in vivo models with (R)-Citalopram?

A1: This is the expected outcome. (R)-Citalopram is the R-enantiomer of citalopram (B1669093) and is significantly less potent as a serotonin (B10506) reuptake inhibitor compared to the S-enantiomer (Escitalopram).[1][2][3] In fact, (R)-Citalopram has been shown to have no antidepressant potential on its own in animal models.[1] Its primary role in research is often as a comparator to Escitalopram (B1671245) or as a tool to study the allosteric modulation of the serotonin transporter (SERT).

Q2: We are using racemic citalopram and seeing a weaker effect than what is reported for Escitalopram at an equivalent dose of the S-enantiomer. Why is this happening?

A2: The (R)-enantiomer present in racemic citalopram can antagonize the effects of the S-enantiomer (Escitalopram).[1][4][5][6][7][8] (R)-Citalopram is postulated to bind to an allosteric site on the serotonin transporter, which in turn modulates the binding and efficacy of Escitalopram at the primary active site.[1][7] This interaction can lead to a reduction in the overall therapeutic effect and a slower onset of action compared to pure Escitalopram.[1][4]

Q3: We are experiencing issues with the solubility of this compound in our aqueous buffer. What are the recommended solvents and concentrations?

A3: this compound has good solubility in water and DMSO. For aqueous buffers, ensure the pH is compatible with the stability of the compound. If you continue to experience solubility issues, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice. Refer to the table below for maximum concentrations.

Q4: How can we confirm the enantiomeric purity of our this compound sample?

A4: The enantiomeric purity can be determined using chiral chromatography, specifically with a chiral column in high-performance liquid chromatography (HPLC).[9][10][11] There are established methods for separating the enantiomers of citalopram that can be adapted for your specific equipment.[11] It is crucial to ensure the purity of your sample, as even small amounts of the S-enantiomer can lead to significant serotonin reuptake inhibition, potentially confounding your experimental results.

Q5: What are the potential off-target effects of (R)-Citalopram that we should be aware of in our experiments?

A5: While (R)-Citalopram is a selective serotonin reuptake inhibitor, it has a very low affinity for the serotonin transporter.[5] It has been shown to have a weak affinity for the histamine (B1213489) H1 receptor.[4] However, it is unlikely that this interaction would be the primary cause of unexpected results in typical experimental concentrations focused on serotonergic pathways. The main "off-target" effect to consider is its interaction with the S-enantiomer at the allosteric site of the SERT.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight414.43 g/mol
FormulaC₂₀H₂₁FN₂O·C₂H₂O₄
Purity (HPLC)≥98%
CAS Number219861-53-7

Table 2: Solubility Data for this compound

SolventMax Concentration (mg/mL)Max Concentration (mM)Source
Water20.7250
DMSO41.44100

Experimental Protocols

Serotonin Reuptake Inhibition Assay (using cell lines expressing hSERT)

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • Human embryonic kidney (HEK293) or other suitable cells stably expressing the human serotonin transporter (hSERT).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]5-HT (radiolabeled serotonin).

  • This compound and other test compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the hSERT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • On the day of the experiment, remove the culture medium and gently wash the cells with KRH buffer.

    • Add 100 µL of KRH buffer to each well and incubate at 37°C with 5% CO₂ for 15 minutes.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound and other test compounds.

    • Add the test compounds to the wells.

    • Add [³H]5-HT to a final concentration approximately at its Km value (e.g., 1.0 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells to release the internalized [³H]5-HT.

  • Quantification:

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Competitive Receptor Binding Assay for SERT

This protocol provides a framework for determining the binding affinity of this compound to the serotonin transporter.

Materials:

  • Receptor Source: Rat or human brain cortex homogenates, or cell lines expressing hSERT.[12]

  • Radioligand: [³H]Citalopram or [³H]Escitalopram.[12]

  • Unlabeled Competitor (for non-specific binding): A high concentration of a known SERT inhibitor like Fluoxetine or Paroxetine.[12]

  • Assay Buffer (e.g., Tris-HCl with appropriate salts).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue or cells in ice-cold assay buffer.

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.

    • Resuspend the final pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add receptor preparation, radioligand, and a high concentration of the unlabeled competitor.

    • Displacement: Add receptor preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value from the displacement curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binds Escitalopram Escitalopram (S) Escitalopram->SERT Inhibits (Primary Site) R_Citalopram (R)-Citalopram R_Citalopram->SERT Allosteric Modulation

Caption: Serotonin reuptake pathway and the differential action of citalopram enantiomers.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Purity Verify Enantiomeric Purity of (R)-Citalopram Start->Check_Purity Check_Solubility Confirm Solubility and Stability in Assay Buffer Start->Check_Solubility Review_Protocol Review Experimental Protocol and Controls Start->Review_Protocol Compare_Literature Compare Results with Published Data for (R)-Citalopram Check_Purity->Compare_Literature Check_Solubility->Compare_Literature Review_Protocol->Compare_Literature Hypothesize Formulate Hypothesis for Discrepancy Compare_Literature->Hypothesize Test_Hypothesis Design and Perform Experiment to Test Hypothesis Hypothesize->Test_Hypothesis Analyze_New_Data Analyze New Data Test_Hypothesis->Analyze_New_Data Conclusion Draw Conclusion and Refine Experimental Design Analyze_New_Data->Conclusion

Caption: A general workflow for troubleshooting unexpected results with this compound.

Logical_Relationship_Diagram Problem {Problem|Unexpectedly high activity} Cause1 Potential Cause 1 Contamination with S-enantiomer (Escitalopram) Problem->Cause1 Cause2 Potential Cause 2 Incorrect concentration calculation Problem->Cause2 Cause3 Potential Cause 3 Assay artifact or non-specific binding Problem->Cause3 Solution1 Solution 1 Verify enantiomeric purity via chiral HPLC Cause1->Solution1 Solution2 Solution 2 Re-weigh compound and recalculate dilutions Cause2->Solution2 Solution3 Solution 3 Run appropriate negative and positive controls Cause3->Solution3

Caption: Logical relationships for diagnosing unexpectedly high activity of (R)-Citalopram.

References

Optimizing (R)-Citalopram oxalate concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-Citalopram oxalate (B1200264) in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-Citalopram oxalate?

A1: this compound is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram.[1][2] While it is a significantly weaker inhibitor of the serotonin transporter (SERT) than its S-enantiomer (Escitalopram), its primary role is considered to be an allosteric modulator of SERT.[1][3] It binds to an allosteric site on the serotonin transporter, which can influence the binding and dissociation of the S-enantiomer, thereby modulating serotonergic activity.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid powder form, storage at +4°C or -20°C in a sealed container, protected from moisture, is recommended.[1][2] The compound is known to be hygroscopic.[4] For stock solutions prepared in a solvent like DMSO, long-term storage at -80°C is advised, while short-term storage at -20°C is also acceptable.[1][2]

Q3: What are the solubility limits of this compound?

A3: There appears to be some variability in reported solubility, which may depend on the specific salt form and purity. It is generally reported to be soluble in water up to 50 mM and in DMSO up to 100 mM. However, some sources indicate it is only slightly soluble or insoluble in DMSO at lower concentrations (< 1 mg/mL).[1][2] It is sparingly soluble in aqueous buffers.[5] Given this discrepancy, it is highly recommended to perform a small-scale solubility test with your specific batch of the compound before preparing large-volume stock solutions.

Troubleshooting Guides

Problem 1: My this compound solution is showing precipitation after being added to my cell culture media.

  • Possible Cause 1: Exceeded Solubility in Aqueous Media.

    • Solution: this compound has limited solubility in aqueous solutions.[5] While a high-concentration stock in DMSO may be clear, the final concentration in your aqueous cell culture medium may exceed its solubility limit, causing it to precipitate. To resolve this, lower the final concentration of this compound in your assay. You can also try to perform serial dilutions of your DMSO stock in the cell culture medium to ensure it remains in solution at each step.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[6] To test for this, prepare a sample of your complete cell culture medium and add the same volume of your this compound stock solution that you would for your experiment. Incubate this under the same conditions and observe for any precipitation. If precipitation occurs, you may need to consider using a different basal medium or a simplified buffer system for your assay if experimentally feasible.

  • Possible Cause 3: Temperature Shock.

    • Solution: Rapid changes in temperature, such as adding a cold stock solution directly to warm media, can cause compounds to fall out of solution. Always allow your stock solutions and media to equilibrate to the same temperature before mixing.

Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.

  • Possible Cause 1: Inadequate Concentration Range.

    • Solution: As (R)-Citalopram is a weaker inhibitor of SERT compared to its S-enantiomer, the effective concentration required to observe a biological effect might be higher than anticipated.[1] We recommend performing a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. A starting point for a dose-response curve could range from nanomolar to high micromolar concentrations.

  • Possible Cause 2: Degradation of the Compound.

    • Solution: Improper storage can lead to the degradation of this compound. Ensure that the solid compound is stored in a dry, sealed container at the recommended temperature and that stock solutions are not subjected to repeated freeze-thaw cycles.[6] If you suspect degradation, it is best to use a fresh vial of the compound to prepare a new stock solution.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: The cell line you are using may not express the serotonin transporter (SERT) or may express it at very low levels, which would make it insensitive to the effects of this compound. Verify the expression of SERT in your cell line through methods such as Western blot, qPCR, or immunofluorescence. If SERT expression is low or absent, you may need to use a different cell model that is known to express the transporter.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Weight 414.43 g/mol
Solubility in Water Up to 50 mM
Solubility in DMSO Up to 100 mM (conflicting reports suggest lower solubility)[1][2]
Powder Storage +4°C or -20°C, sealed, away from moisture[1][2]
Solution Storage -80°C (long-term), -20°C (short-term)[1][2]

Table 2: Suggested Starting Concentrations for Assays

Assay TypeSuggested Starting Concentration RangeNotes
SERT Binding Assays 1 nM - 100 µMA wide range is recommended to establish IC50.
Serotonin Uptake Assays 10 nM - 200 µM(R)-Citalopram is a weaker inhibitor than (S)-Citalopram.
Cell Viability Assays 1 µM - 500 µMTo assess potential cytotoxicity at higher concentrations.
Signaling Pathway Analysis 100 nM - 100 µMDependent on the specific pathway and cell type.

Note: These are suggested starting ranges and require empirical optimization for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 414.43 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Pre-warming: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation, as the compound is hygroscopic.

    • Weighing: Carefully weigh out 4.14 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Solvent Addition: Add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication may aid in dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Visualizations

troubleshooting_precipitation start Precipitation observed in cell culture media? check_solubility Is the final concentration below the aqueous solubility limit? start->check_solubility Start Troubleshooting check_media_interaction Does precipitation occur in cell-free media + compound? check_solubility->check_media_interaction Yes solution_lower_conc Action: Lower the final working concentration. check_solubility->solution_lower_conc No check_temp_shock Were solutions at equal temperature before mixing? check_media_interaction->check_temp_shock No solution_media Action: Consider using a simplified buffer or different basal media. check_media_interaction->solution_media Yes solution_temp Action: Equilibrate all reagents to the same temperature before use. check_temp_shock->solution_temp No end_node Problem likely resolved. check_temp_shock->end_node Yes solution_lower_conc->end_node solution_media->end_node solution_temp->end_node

Caption: Troubleshooting workflow for this compound precipitation.

stock_preparation_workflow start Start: Need Working Solution weigh_compound Weigh (R)-Citalopram Oxalate Powder start->weigh_compound dissolve_in_dmso Dissolve in Anhydrous DMSO to Create High-Concentration Stock weigh_compound->dissolve_in_dmso aliquot_store Aliquot Stock and Store at -80°C dissolve_in_dmso->aliquot_store dilute_in_media Perform Serial Dilutions in Assay Medium to Achieve Final Concentration aliquot_store->dilute_in_media end Working Solution Ready for Assay dilute_in_media->end

Caption: Workflow for preparing this compound working solutions.

mechanism_of_action cluster_sert sert Serotonin Transporter (SERT) [Presynaptic Neuron Membrane] primary_site Primary Binding Site reuptake_blocked Serotonin Reuptake BLOCKED primary_site->reuptake_blocked allosteric_site Allosteric Site allosteric_site->primary_site Modulates s_citalopram (S)-Citalopram (Escitalopram) s_citalopram->primary_site Binds with High Affinity r_citalopram (R)-Citalopram r_citalopram->allosteric_site Binds and Modulates Primary Site Affinity serotonin Serotonin (5-HT) serotonin->sert Normal Reuptake

Caption: Allosteric modulation of SERT by (R)-Citalopram.

References

Technical Support Center: Overcoming (R)-Citalopram Oxalate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with (R)-Citalopram oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is (R)-Citalopram oxalate and why is its solubility a concern?

This compound is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093).[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3] This poor solubility can be a significant hurdle in experimental settings and drug development, as it can lead to challenges in preparing stock solutions, inconsistent results in in-vitro assays, and poor bioavailability in preclinical studies.

Q2: What are the known solubility properties of this compound?

This compound's solubility has been reported in a few common laboratory solvents. The S-enantiomer, escitalopram (B1671245) oxalate, has very similar physicochemical properties and its solubility data can often be used as a reliable reference.

Table 1: Quantitative Solubility of Citalopram Enantiomers
CompoundSolventSolubility (mM)Solubility (mg/mL)Reference
This compound Water5020.72[1][2]
This compound DMSO10041.44[1][2]
Escitalopram oxalateIsotonic SalineSoluble-[4]
Escitalopram oxalateMethanolFreely Soluble-[4]
Escitalopram oxalateEthanolSparingly Soluble-[4][5]
Escitalopram oxalateEthyl AcetateSlightly Soluble-[4][5]
Escitalopram oxalateHeptaneInsoluble-[4][5]
Escitalopram oxalatePropylene Glycol-21.92[3]
Escitalopram oxalatePolyethylene Glycol-14.33[3]
Escitalopram oxalateGlycerin-10.65[3]

Note: "Freely soluble," "Soluble," "Sparingly soluble," and "Slightly soluble" are qualitative terms from pharmacopeial standards.[6]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: My this compound is not dissolving completely in my chosen solvent.

  • Question: I'm trying to prepare a stock solution, but I can see particulate matter, or the solution is cloudy. What should I do?

  • Answer:

    • Verify Solubility Limits: First, ensure you are not exceeding the known solubility limit of this compound in your chosen solvent (see Table 1).

    • Gentle Heating: For many compounds, gentle warming (e.g., to 37°C) can aid dissolution.[7] However, be cautious and monitor for any signs of degradation.

    • Sonication: Using a water bath sonicator for short periods (e.g., 5-10 minutes) can help break up aggregates and enhance dissolution.[7]

    • pH Adjustment: The solubility of ionizable compounds like citalopram salts can be pH-dependent. For basic APIs, a more acidic environment may increase solubility.[8][9]

    • Consider a Co-solvent System: If a single solvent is insufficient, a binary or tertiary solvent system might be effective.[8] For example, adding a small amount of DMSO to an aqueous buffer before adding the compound can improve solubility.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Question: I managed to dissolve the this compound, but after some time, or upon cooling, a precipitate has formed. Why is this happening and how can I prevent it?

  • Answer: This phenomenon is known as precipitation and can occur for several reasons:

    • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable.[10] This often happens when a solution is heated to dissolve a compound and then cooled.

    • pH Shift: If the pH of your solution changes (e.g., upon addition to cell culture media), it can cause the compound to crash out of solution.

    • Salt Disproportionation: This is a process where a soluble salt form of an API converts into its less soluble free base or free acid form.[9] This can be influenced by the microenvironment pH and the presence of certain excipients.[9]

    Solutions:

    • Use a Precipitation Inhibitor: Certain polymers can help maintain a supersaturated state and prevent precipitation.[10]

    • Optimize pH: Ensure the final pH of your solution is one in which the compound is stable and soluble.

    • Formulation Strategies: For more robust solutions, consider the solubility enhancement techniques detailed in the next section.

Issue 3: I am observing inconsistent results in my biological assays.

  • Question: My experimental results are not reproducible, and I suspect it's due to issues with my compound's solubility. How can I confirm this and what should I do?

  • Answer: Inconsistent solubility can lead to variable effective concentrations of your compound in your assays.

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

    • Filtration: Before adding your compound to an assay, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Fresh Preparations: Prepare fresh stock solutions regularly, as prolonged storage can sometimes lead to precipitation.

    • Consider a Different Salt Form: While you are working with the oxalate salt, other salt forms may have different solubility and stability profiles.

Experimental Protocols for Solubility Enhancement

For experiments requiring higher concentrations or improved stability in aqueous media, the following techniques can be employed.

Protocol 1: Hydrotropic Solubilization

Hydrotropy is a technique that enhances the aqueous solubility of poorly soluble substances by the addition of a high concentration of a second solute, known as a hydrotrope.[10] One study demonstrated that the solubility of escitalopram oxalate could be increased more than eight-fold using a 2M niacinamide solution.[11][12]

Materials:

  • This compound

  • Hydrotropic agent (e.g., Niacinamide, Sodium Benzoate, Urea)[10][13]

  • Distilled water or appropriate buffer

  • Vials, magnetic stirrer, and filtration apparatus (0.22 µm syringe filter)

Procedure:

  • Prepare the Hydrotropic Solution: Prepare a concentrated stock solution of the chosen hydrotropic agent (e.g., 2M Niacinamide in distilled water).

  • Equilibrium Solubility Measurement: a. Add an excess amount of this compound to a known volume of the hydrotropic solution in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After reaching equilibrium, allow the solution to stand to let undissolved particles settle. d. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter. e. Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Liquisolid Compact Technique

The liquisolid compact technique involves dissolving the drug in a non-volatile liquid vehicle and then converting this liquid medication into a free-flowing, compressible powder by blending with a carrier and a coating material.[14]

Materials:

  • This compound

  • Non-volatile liquid vehicle (e.g., Propylene glycol, Polyethylene glycol 400, Tween 80)[14]

  • Carrier material (e.g., Avicel PH 102)

  • Coating material (e.g., Aerosil 200)

  • Mortar and pestle

Procedure:

  • Preparation of the Liquid Medication: a. Accurately weigh the desired amount of this compound. b. Dissolve the drug in a suitable non-volatile liquid vehicle. Gentle heating or sonication can be used to aid dissolution.

  • Formation of the Liquisolid Powder: a. Place the carrier material in a mortar. b. Gradually add the liquid medication to the carrier material while continuously blending to ensure even distribution. c. Once the liquid medication is fully incorporated, add the coating material and continue to blend until a homogenous, free-flowing powder is obtained.[1]

  • Compression (Optional): The resulting liquisolid powder can be directly used or compressed into tablets.

Visualizations

Diagram 1: Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis start Weigh this compound add_compound Add Compound to Solvent start->add_compound prep_solvent Prepare Solvent/Vehicle prep_solvent->add_compound agitate Agitate at Constant Temp (e.g., 24-48h) add_compound->agitate equilibrate Allow to Equilibrate agitate->equilibrate filter Filter Supernatant (0.22 µm) equilibrate->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end Determine Solubility analyze->end

Caption: Workflow for determining the equilibrium solubility of this compound.

Diagram 2: Decision Tree for Selecting a Solubilization Strategy

G decision decision strategy strategy start Start: Solubility Issue with this compound check_conc Is required concentration > known solubility? start->check_conc check_aqueous Is the final medium aqueous? check_conc->check_aqueous Yes optimize_simple Optimize Simple System (Heat, Sonicate, pH adjust) check_conc->optimize_simple No check_stability Is precipitation an issue? check_aqueous->check_stability Yes use_dmso Use Organic Solvent (e.g., DMSO) check_aqueous->use_dmso No use_hydrotropy Use Hydrotropy check_stability->use_hydrotropy Yes use_liquisolid Use Liquisolid Compact check_stability->use_liquisolid No (for solid dosage)

Caption: Decision-making flowchart for choosing a suitable solubilization method.

Diagram 3: Simplified Citalopram Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles synaptic_cleft Synaptic Cleft serotonin_vesicle->synaptic_cleft Release of Serotonin (5-HT) post_receptor 5-HT Receptors signal Signal Transduction post_receptor->signal synaptic_cleft->post_receptor Binds to sert SERT (Serotonin Transporter) synaptic_cleft->sert Reuptake citalopram (R)-Citalopram citalopram->sert Blocks

Caption: Citalopram inhibits the reuptake of serotonin by blocking the SERT protein.

References

Technical Support Center: Purity Analysis of (R)-Citalopram Oxalate Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of (R)-Citalopram oxalate (B1200264) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to consider when analyzing the purity of an (R)-Citalopram oxalate sample?

A1: The primary impurity of concern is its enantiomer, (S)-Citalopram (Escitalopram), as it is the pharmacologically active form of the drug.[1][2] Other potential impurities can include related substances from the synthesis process and degradation products. It is also important to consider that in the context of Escitalopram (B1671245) analysis, (R)-Citalopram itself is treated as an impurity.[3][4]

Q2: Which analytical technique is most suitable for determining the enantiomeric purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and robust method for separating and quantifying the enantiomers of Citalopram (B1669093).[1][5][6][7][8] Capillary electrophoresis with a chiral selector is another viable technique.[9]

Q3: What is a typical limit for the (S)-Citalopram enantiomer in a high-purity this compound sample?

A3: While specific limits depend on the application (e.g., research, reference standard), for high-purity samples, the level of the undesired enantiomer is expected to be very low. For instance, in the analysis of Escitalopram, the limit for the (R)-enantiomer is controlled. The United States Pharmacopoeia (USP) sets a limit of not more than 3% for R-citalopram in escitalopram samples.[3] A similar stringent limit would be expected for the (S)-enantiomer in a high-purity (R)-Citalopram sample.

Q4: Can I use a standard reversed-phase HPLC column for enantiomeric purity analysis of (R)-Citalopram?

A4: No, a standard reversed-phase column (like a C18) will not separate enantiomers. You must use a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve enantioseparation.[1] Common chiral columns for this analysis include those based on cellulose (B213188) or amylose (B160209) derivatives.[5][6][7][8]

Q5: How can I confirm the identity of the (R)- and (S)-Citalopram peaks in my chromatogram?

A5: Peak identification can be confirmed by injecting a reference standard of the pure (S)-enantiomer (Escitalopram oxalate) and comparing its retention time to the peaks in your sample chromatogram. A polarimetric detector connected in series with the UV detector can also be used to identify the enantiomers based on their optical rotation.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor resolution between (R)- and (S)-Citalopram peaks Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane, n-heptane).[7][8] Add or adjust the concentration of a competing amine like diethylamine (B46881) or triethylamine.[7][8]
Incorrect flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution.
Column temperature is not optimal.Investigate the effect of column temperature on the separation.[8]
Column degradation.Use a guard column to protect the analytical column. If resolution does not improve with other optimizations, the column may need to be replaced.
Peak tailing for one or both enantiomers Active sites on the stationary phase.Add a competing amine (e.g., triethylamine, diethylamine) to the mobile phase to mask active silanol (B1196071) groups.[8]
Sample overload.Reduce the injection volume or the concentration of the sample.
Baseline drift or noise Mobile phase not properly degassed.Degas the mobile phase using an online degasser, sonication, or helium sparging.
Contaminated mobile phase or column.Prepare fresh mobile phase. Flush the column with an appropriate solvent.
Detector lamp aging.Replace the detector lamp if it has exceeded its lifetime.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[8]
Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and from a single, large reservoir.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.

Experimental Protocols

Chiral HPLC Method for Purity Analysis of this compound

This protocol is a representative method for the enantiomeric separation of Citalopram.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[8]

Reagents:

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Triethylamine (TEA) (HPLC grade)[8]

  • This compound reference standard

  • (S)-Citalopram oxalate (Escitalopram oxalate) reference standard

Chromatographic Conditions:

ParameterValue
Mobile Phase n-Hexane: 2-Propanol: Triethylamine (95:5:0.1, v/v/v)[8]
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C[8]
Detection Wavelength 240 nm[8]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare a separate stock solution for (S)-Citalopram oxalate.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • System Suitability Solution: Prepare a solution containing both (R)- and (S)-Citalopram oxalate to verify the resolution of the method.

Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to confirm the resolution between the two enantiomers. The resolution should be ≥ 2.5.

  • Inject the standard and sample solutions.

  • Identify the peaks by comparing the retention times with the individual enantiomer standards. The (R)-enantiomer typically elutes before the (S)-enantiomer under these normal-phase conditions.

  • Calculate the purity of the this compound sample by determining the area percentage of the (S)-Citalopram peak relative to the total area of both enantiomer peaks.

Quantitative Data Summary

Method Validation Parameters for Chiral HPLC of Citalopram Enantiomers

ParameterTypical ValueReference
Limit of Detection (LOD) 0.16 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL
Linearity Range 0.5 - 6.0 µg/mL for the R-enantiomer
Precision (%RSD) < 1%
Accuracy (% Recovery) 97.5% - 100.79%
Resolution (Rs) > 2.5

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard_R Prepare (R)-Citalopram Standard Standard_R->Dissolve Standard_S Prepare (S)-Citalopram Standard Standard_S->Dissolve Equilibrate Equilibrate Chiral Column Dissolve->Equilibrate Inject_SS Inject System Suitability (R+S) Equilibrate->Inject_SS Check_Res Check Resolution (Rs > 2.5) Inject_SS->Check_Res Inject_Sample Inject Sample and Standards Check_Res->Inject_Sample If Pass Detect UV Detection at 240 nm Inject_Sample->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Enantiomer Peaks Integrate->Identify Calculate Calculate % Purity and % Impurity Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the purity analysis of this compound.

Troubleshooting_Tree Start Poor Chromatographic Results Issue_Res Poor Resolution? Start->Issue_Res Issue_Peak_Shape Peak Tailing? Issue_Res->Issue_Peak_Shape No Opt_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additive) Issue_Res->Opt_Mobile_Phase Yes Issue_Retention Inconsistent Retention Times? Issue_Peak_Shape->Issue_Retention No Add_Amine Add/Increase Competing Amine (e.g., TEA) Issue_Peak_Shape->Add_Amine Yes Check_Temp Ensure Stable Column Temperature Issue_Retention->Check_Temp Yes Opt_Flow_Rate Adjust Flow Rate Opt_Mobile_Phase->Opt_Flow_Rate Check_Column Check Column Health (Consider Replacement) Opt_Flow_Rate->Check_Column Reduce_Conc Reduce Sample Concentration Add_Amine->Reduce_Conc Check_Pump Check HPLC Pump and Connections Check_Temp->Check_Pump Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_Pump->Prepare_Fresh_MP

Caption: Troubleshooting decision tree for HPLC analysis of Citalopram.

References

Improving reproducibility in (R)-Citalopram oxalate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance reproducibility in experiments involving (R)-Citalopram oxalate (B1200264). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is (R)-Citalopram oxalate and how does it differ from Escitalopram (B1671245)?

This compound is the R-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093).[1][2] Citalopram is a racemic mixture, meaning it contains equal parts of the (S)-enantiomer (Escitalopram) and the (R)-enantiomer.[3][4] Escitalopram is the therapeutically active form responsible for the antidepressant effects by inhibiting the serotonin transporter (SERT).[2][5] In contrast, (R)-Citalopram is a much weaker inhibitor of SERT.[5][6]

Q2: What is the mechanism of action of (R)-Citalopram?

(R)-Citalopram is postulated to act as an allosteric modulator of the serotonin transporter (SERT).[6] It is believed to bind to a site on the transporter that is different from the primary binding site of (S)-citalopram. This interaction can antagonize the effects of the S-enantiomer, potentially reducing its efficacy and speed of action.[2][4][5] The exact molecular mechanism of this antagonism is still under investigation but is thought to involve a kinetic interaction where (R)-citalopram may alter the binding or dissociation of (S)-citalopram from the transporter.[5][7]

Q3: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight414.43 g/mol
FormulaC₂₀H₂₁FN₂O·C₂H₂O₄
Purity≥98% (by HPLC)
StorageStore at +4°C
CAS Number219861-53-7

Q4: What are the solubility characteristics of this compound?

The solubility of this compound in common laboratory solvents is detailed below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water20.7250
DMSO41.44100

Troubleshooting Guide

Issue 1: Poor reproducibility in cell-based assays.

  • Potential Cause: Inconsistent concentrations of this compound due to improper dissolution or degradation.

  • Troubleshooting Steps:

    • Verify Solubility: Always prepare fresh stock solutions. For aqueous solutions, ensure the concentration does not exceed 50 mM. Use DMSO for higher concentrations, but be mindful of potential solvent effects on your cell line.

    • pH Stability: this compound shows pH instability, particularly in basic solutions.[8] Ensure the pH of your cell culture media is stable and within the optimal range for your experiment.

    • Accurate Dosing: Prepare working solutions by diluting a concentrated stock solution to minimize weighing errors.

Issue 2: Variability in analytical measurements (e.g., HPLC).

  • Potential Cause: Issues with the mobile phase, column, or sample preparation.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: The composition of the mobile phase is critical for enantioselective separation. For normal-phase HPLC, a common mobile phase is a mixture of n-hexane, 2-propanol, and triethylamine (B128534) (e.g., 95:5:0.1 v/v/v). For reversed-phase, an ethanol-water-diethylamine mixture (e.g., 70:30:0.1 v/v/v) has been used successfully.[9] Prepare fresh mobile phase daily and degas it properly.

    • Column Choice: A cellulose-based chiral stationary phase, such as Chiralcel OJ-H or Chiralcel OD, is effective for separating citalopram enantiomers.[9]

    • Sample Preparation: Ensure complete dissolution of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection to prevent column clogging.[8]

Issue 3: Unexpected antagonism or reduced effect of Escitalopram in co-incubation experiments.

  • Potential Cause: The inherent antagonistic properties of (R)-Citalopram on Escitalopram's activity.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct thorough dose-response studies for both enantiomers individually and in combination to characterize the antagonistic interaction. Studies have shown that (R)-citalopram inhibits the effects of (S)-citalopram in a dose-dependent manner.[5]

    • Kinetic Studies: The antagonism may be kinetic in nature.[5] Consider time-course experiments to understand how the presence of (R)-Citalopram affects the onset and duration of Escitalopram's effects.

    • Control for Allosteric Effects: Be aware that (R)-Citalopram's effects are likely due to allosteric modulation of the serotonin transporter.[2] This can lead to non-competitive inhibition patterns.

Experimental Protocols

Protocol 1: Enantioselective Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the separation of citalopram enantiomers.[9]

1. Materials and Reagents:

  • This compound and (S)-Citalopram oxalate standards

  • HPLC-grade n-heptane, isopropanol, methanol, ethanol, water, diethylamine

  • Chiral HPLC column (e.g., Chiralcel OD or Chiralcel OJ-H, 250 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with UV detector

  • Wavelength: 240 nm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

3. Mobile Phase Preparation (Normal Phase Example):

  • Mix n-hexane, 2-propanol, and triethylamine in a ratio of 95:5:0.1 (v/v/v).

  • Degas the mobile phase before use.

4. Standard and Sample Preparation:

  • Stock Solution (25 µg/mL): Accurately weigh 2.5 mg of this compound, dissolve it in 2.0 mL of methanol, and then dilute to 100 mL with a 50:50 (v/v) mixture of n-heptane and isopropanol.

  • Working Standard (5 µg/mL): Dilute 5.0 mL of the stock solution to 25 mL with the mobile phase.

  • For experimental samples, dissolve and dilute them in the mobile phase to a concentration within the linear range of the assay.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • The retention time for (R)-citalopram is typically shorter than for (S)-citalopram in normal-phase chromatography.

Protocol 2: Crystallization of this compound

This is a general procedure based on principles of small molecule crystallization.

1. Materials:

  • (R)-Citalopram free base

  • Oxalic acid

  • Suitable solvent (e.g., acetone, ethanol)[10]

2. Procedure:

  • Dissolve the (R)-Citalopram free base in the chosen solvent.

  • Add a stoichiometric amount of oxalic acid dissolved in the same solvent.

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature. Seeding with a small crystal can promote crystallization.[11]

  • For further precipitation, the solution can be cooled to a lower temperature (e.g., 8°C).[11]

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

SERT_Interaction cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin PrimarySite Serotonin->PrimarySite Binds S-Citalopram S-Citalopram S-Citalopram->PrimarySite High-affinity binding, Inhibits reuptake R-Citalopram R-Citalopram AllostericSite R-Citalopram->AllostericSite Binds to allosteric site SERT Serotonin Transporter (SERT) Reuptake Serotonin Reuptake Blocked PrimarySite->Reuptake AllostericSite->PrimarySite Negative modulation

Caption: Interaction of Citalopram enantiomers with the Serotonin Transporter (SERT).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA/TEA) B Prepare Standard & Sample Solutions A->B C Filter Samples (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on Chiral Column D->E F UV Detection (240 nm) E->F G Integrate Peaks F->G H Quantify Enantiomers G->H I Assess Purity & Reproducibility H->I

Caption: Workflow for enantioselective HPLC analysis of (R)-Citalopram.

References

(R)-Citalopram oxalate interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (R)-Citalopram oxalate (B1200264). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays, ensuring the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm using (R)-Citalopram as a negative control, but I'm seeing unexpected activity. Is it truly inactive?

While (R)-Citalopram is substantially less potent at inhibiting the primary binding site of the serotonin (B10506) transporter (SERT) compared to its S-enantiomer (escitalopram), it is not completely inert.[1][2][3] Research has shown that (R)-Citalopram can bind to an allosteric site on SERT.[2][4] This binding can modulate the transporter's function and antagonize the effects of the active S-enantiomer.[5] Therefore, in assays involving SERT or related serotonergic pathways, (R)-Citalopram may exhibit biological activity that could be misinterpreted as a non-specific effect or interference.

Q2: What are the common ways (R)-Citalopram oxalate might interfere non-specifically with my assay?

Like many small molecules, this compound has the potential to cause assay artifacts unrelated to specific target binding. It is crucial to rule out these interferences to avoid pursuing false-positive hits. Common mechanisms include:

  • Light-Based Interference: In fluorescence-based assays, the compound may be intrinsically fluorescent (autofluorescence) at the assay wavelengths or it may absorb the excitation or emission light (quenching), leading to false signals.[6][7]

  • Colloidal Aggregation: At higher concentrations, typically in the micromolar range, small molecules can form aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to apparent but artifactual inhibition.[8][9]

  • Chemical Reactivity: The compound structure may contain reactive functional groups that can covalently modify the target protein or other assay components, causing irreversible inhibition.

  • Contamination: Impurities from the synthesis of this compound, such as residual metal catalysts, can sometimes be the source of enzyme inhibition.[6]

Q3: My dose-response curve for (R)-Citalopram looks unusual (very steep or biphasic). What could be the cause?

An unusually steep, non-sigmoidal dose-response curve is often a hallmark of non-specific inhibition, frequently caused by compound aggregation.[6] Aggregates typically form only above a critical aggregation concentration (CAC), leading to a sharp drop in activity over a narrow concentration range. A biphasic or "bell-shaped" curve can also be explained by colloidal drug formulations.[9] It is essential to perform counter-screens to investigate this possibility.

Q4: How can I distinguish between true biological activity of (R)-Citalopram and a non-specific assay artifact?

Distinguishing true activity from artifacts requires a series of control experiments and orthogonal assays. The key is to systematically test for common interference mechanisms. A general workflow is to:

  • Confirm the initial hit: Re-test the compound to ensure the activity is reproducible.

  • Test for assay-specific interference: Run controls to check for autofluorescence or quenching.

  • Test for compound aggregation: Perform the assay in the presence of a non-ionic detergent.

  • Use an orthogonal assay: Confirm the activity using a different detection method or technology (e.g., switching from a fluorescence-based assay to a label-free method like Surface Plasmon Resonance).

  • Assess specificity: Test the compound against unrelated targets to check for promiscuous activity.

Troubleshooting Guides

Issue 1: Suspected Light-Based Interference in a Fluorescence Assay
  • Symptoms: You observe a dose-dependent signal change with this compound even in the absence of the target enzyme or substrate.

  • Troubleshooting Protocol:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Dispense into the wells of your assay plate.

    • Include control wells with buffer only (blank) and wells with your fluorescent reporter/product at its final assay concentration.

    • Read the plate on a fluorometer using the exact same excitation and emission wavelengths and gain settings as your primary experiment.

  • Analysis:

    • Autofluorescence: If the wells with (R)-Citalopram alone show a concentration-dependent increase in signal, the compound is autofluorescent.

    • Quenching: If the wells containing the fluorescent reporter plus (R)-Citalopram show a concentration-dependent decrease in signal compared to the reporter alone, the compound is quenching the signal.

Issue 2: Suspected Inhibition by Compound Aggregation
  • Symptoms: The compound shows potent activity, often with a steep IC50 curve. The results may have high variability between replicates.

  • Troubleshooting Protocol:

    • Repeat the primary inhibition assay under two conditions:

      • Condition A: Standard assay buffer.

      • Condition B: Standard assay buffer supplemented with 0.01% - 0.1% (w/v) of a non-ionic detergent such as Triton X-100 or Tween-20.

    • Generate dose-response curves for this compound under both conditions.

  • Analysis:

    • If the compound is an aggregator, its apparent potency will be significantly reduced or abolished in the presence of detergent (Condition B). A true inhibitor's potency should remain largely unaffected.

Data & Protocols

Illustrative Data: Effect of Detergent on an Aggregating Inhibitor

The following table shows hypothetical data for a compound that inhibits through aggregation, demonstrating the characteristic shift in IC50 in the presence of detergent.

Assay ConditionApparent IC50 (µM)Hill SlopeMax Inhibition (%)
Standard Buffer2.53.198%
Standard Buffer + 0.01% Triton X-100> 1001.1< 10%

Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Assay Interference

G cluster_0 Start Initial Hit Observed with (R)-Citalopram CheckReproducibility Is the activity reproducible? Start->CheckReproducibility FluorescenceControl Run Autofluorescence & Quenching Controls CheckReproducibility->FluorescenceControl Yes Stop Result is likely an Artifact CheckReproducibility->Stop No IsFluorescent Interference Detected? FluorescenceControl->IsFluorescent AggregationAssay Perform Assay with 0.01% Triton X-100 IsFluorescent->AggregationAssay No IsFluorescent->Stop Yes IsAggregator Is IC50 shifted >10-fold? AggregationAssay->IsAggregator OrthogonalAssay Confirm with Orthogonal Assay IsAggregator->OrthogonalAssay No IsAggregator->Stop Yes IsValidated Activity Confirmed? OrthogonalAssay->IsValidated IsValidated->Stop No Proceed Hit is Validated IsValidated->Proceed Yes No1 No Yes1 Yes Yes2 Yes No2 No Yes3 Yes No3 No Yes4 Yes No4 No

Caption: Troubleshooting workflow for identifying assay interference.

Diagram 2: Mechanism of Interference by Compound Aggregation

G cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Compound1 (R)-Citalopram (Monomers) Enzyme1 Active Enzyme Product1 Product Enzyme1->Product1 Catalysis Compound2 (R)-Citalopram (Monomers) Aggregate Colloidal Aggregate Compound2->Aggregate Self-Assembles DenaturedEnzyme Denatured Enzyme (Inhibited) Aggregate->DenaturedEnzyme Sequesters & Denatures Enzyme2 Enzyme Enzyme2->DenaturedEnzyme NoProduct No Product

Caption: How small molecule aggregates can non-specifically inhibit enzymes.

Detailed Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

DLS is a biophysical technique that provides direct evidence of aggregate formation by measuring the size of particles in solution.[9][10]

  • Objective: To determine if this compound forms aggregates at concentrations used in the primary assay.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer, filtered through a 0.22 µm filter.

    • Low-volume 384-well plate (e.g., Corning 3540).

    • DLS plate reader.

  • Method:

    • Prepare a serial dilution of this compound directly in the assay buffer, spanning the concentration range of interest (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

    • Include buffer with DMSO as a negative control.

    • Dispense 20-40 µL of each solution into the wells of the DLS plate.

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to remove any bubbles.

    • Allow the plate to equilibrate at the assay temperature (e.g., 25°C) for 30 minutes.

    • Measure the particle size distribution and polydispersity index (PDI) using the DLS instrument.

  • Interpretation: The appearance of particles with a hydrodynamic radius significantly larger than a small molecule (typically >100 nm) at higher concentrations is indicative of aggregation. A high PDI also suggests a heterogeneous population of particles, which can be a sign of aggregation.

Protocol 2: Orthogonal Assay Using Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures direct binding between an analyte (the compound) and a ligand (the target protein). It is an excellent orthogonal method to validate hits from fluorescence-based screens.

  • Objective: To confirm a direct, specific binding interaction between this compound and the target protein.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5 chip).

    • Purified target protein.

    • This compound.

    • SPR running buffer (e.g., HBS-EP+), filtered and degassed.

    • Immobilization reagents (EDC, NHS, ethanolamine).

  • Method:

    • Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip via amine coupling according to the manufacturer's protocol. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

    • Binding Analysis: Prepare a serial dilution of this compound in the running buffer.

    • Inject the different concentrations of the compound over the target and reference flow cells at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time. Each injection cycle should include an association phase (compound flowing over) and a dissociation phase (buffer flowing over).

    • After each cycle, regenerate the chip surface if necessary with a mild regeneration solution.

  • Interpretation: A concentration-dependent increase in the binding signal on the target flow cell (after subtracting the reference cell signal) indicates a direct interaction. The shape of the sensorgram (association/dissociation curves) can provide information on the kinetics of the binding. This confirms a true binding event, ruling out many forms of non-specific assay interference.

References

Storage and handling best practices for (R)-Citalopram oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (R)-Citalopram oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (R)-Citalopram oxalate powder?

A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to three years. For short-term storage (days to weeks), it can be kept at +4°C.[1] It is also recommended to keep the compound in a dry and dark environment.

Q2: How should I store solutions of this compound?

A2: Once dissolved in a solvent, solutions of this compound should be stored at -80°C for up to one year.[1]

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.

Q4: Is this compound sensitive to light?

A4: While studies on the S-enantiomer, escitalopram (B1671245) oxalate, show it to be stable under photolytic stress, it is always considered good practice to protect photosensitive compounds from light. Therefore, storing this compound in a dark place or using amber vials is recommended.

Q5: What is the molecular weight of this compound?

A5: The molecular weight of this compound is 414.43 g/mol .

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: The solubility limit may have been exceeded in the chosen solvent, or the solution may have been stored at an inappropriate temperature.

  • Solution:

    • Gently warm the solution to see if the precipitate redissolves.

    • If precipitation persists, consider diluting the solution to a lower concentration.

    • Ensure that the correct solvent is being used and that the solubility limits have not been surpassed (see solubility data below).

    • For long-term storage of solutions, ensure they are kept at -80°C to maintain stability and prevent precipitation.[1]

Issue 2: I am observing unexpected peaks in my HPLC analysis.

  • Possible Cause: The compound may have degraded due to improper storage or handling. Degradation can occur under certain conditions, leading to the formation of impurities.

  • Solution:

    • Review the storage and handling procedures to ensure they align with the recommended guidelines.

    • This compound is expected to show degradation in acidic and alkaline (basic) conditions. Ensure that the pH of your solutions is maintained within a neutral range.

    • Consider that oxidative conditions can also lead to mild degradation.

    • Prepare a fresh stock solution from a new vial of this compound powder and re-run the analysis.

    • If the issue persists, refer to the detailed HPLC Purity Testing protocol below to ensure your analytical method is optimized for this compound.

Issue 3: I am seeing inconsistent results in my experiments.

  • Possible Cause: Inconsistent results can arise from improper solution preparation, storage, or degradation of the compound.

  • Solution:

    • Standardize Solution Preparation: Follow a consistent and detailed protocol for preparing your stock and working solutions. Refer to the "Protocol for Preparation of a 10 mM Stock Solution" below.

    • Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C.

    • Verify Compound Purity: If you suspect the purity of your compound, perform an HPLC analysis as detailed in the experimental protocols section.

Quantitative Data Summary

ParameterValueSolvents/Conditions
Molecular Weight 414.43 g/mol N/A
Solubility ≤ 50 mMWater
≤ 100 mMDMSO
Long-Term Storage (Powder) -20°CUp to 3 years[1]
Short-Term Storage (Powder) +4°CDays to weeks
Storage (in Solvent) -80°CUp to 1 year[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out a specific mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.1443 mg of the compound (Mass = Molarity x Volume x Molecular Weight).

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -80°C in tightly sealed vials. It is recommended to create smaller aliquots to avoid multiple freeze-thaw cycles.

HPLC Method for Purity Testing of this compound

This method is adapted from established procedures for the analysis of citalopram (B1669093) enantiomers.

  • Column: A cellulose-based chiral stationary phase column (e.g., Chiralcel-OD, 250mm x 4.6mm, 10µm) is suitable for separating the R- and S-enantiomers.

  • Mobile Phase: A common mobile phase consists of a mixture of n-heptane, isopropanol, and diethylamine (B46881) in a ratio of 94.5:5:0.5 (v/v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 25 µg/mL.

    • Further dilute this stock solution with the mobile phase to a working concentration of 5 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the chromatogram for the retention time of the (R)-Citalopram peak and any potential impurity peaks. The purity can be calculated based on the area of the main peak relative to the total peak area.

Visualizations

Storage_Handling_Workflow Troubleshooting Workflow for this compound Handling start Start Experiment prep_solution Prepare (R)-Citalopram Oxalate Solution start->prep_solution precipitate_observed Precipitate Observed? prep_solution->precipitate_observed run_experiment Run Experiment results Analyze Results run_experiment->results inconsistent_results Inconsistent Results? results->inconsistent_results check_storage Review Storage and Handling Procedures inconsistent_results->check_storage Yes end_success Successful Experiment inconsistent_results->end_success No precipitate_observed->run_experiment No check_solubility Check Solubility Limits and Storage Temperature precipitate_observed->check_solubility Yes warm_dissolve Gently Warm and/or Dilute check_solubility->warm_dissolve warm_dissolve->prep_solution degradation_suspected Degradation Suspected? check_storage->degradation_suspected prepare_fresh Prepare Fresh Solution prepare_fresh->run_experiment hplc_analysis Perform HPLC Purity Analysis end_fail Contact Technical Support hplc_analysis->end_fail degradation_suspected->prepare_fresh No degradation_suspected->hplc_analysis Yes

Caption: Troubleshooting workflow for common issues encountered during the handling and use of this compound.

Stability_Factors Factors Affecting this compound Stability stability This compound Stability storage_temp Storage Temperature storage_temp->stability Optimal (-20°C powder, -80°C solution) Maintains Stability degradation Degradation storage_temp->degradation Improper Temperature Accelerates Degradation solvent Solvent solvent->stability Appropriate (e.g., DMSO, Water) Maintains Stability ph pH of Solution ph->stability Neutral pH Maintains Stability ph->degradation Acidic or Alkaline pH Causes Degradation light_exposure Light Exposure light_exposure->degradation Prolonged Exposure May Lead to Degradation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation Repeated Cycles Increase Degradation Risk

Caption: Logical relationship between storage and handling conditions and the stability of this compound.

References

Validation & Comparative

A Comparative In Vitro Analysis of Citalopram Enantiomers: Unraveling the Stereospecific Interactions with the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential in vitro pharmacology of S-citalopram (escitalopram) and R-citalopram. This document provides a comparative analysis of their binding affinities, reuptake inhibition, and functional activity at the human serotonin (B10506) transporter (SERT), supported by quantitative data and detailed experimental protocols.

Citalopram (B1669093), a selective serotonin reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: S-(+)-citalopram (escitalopram) and R-(-)-citalopram. In vitro studies have consistently demonstrated that the therapeutic activity of citalopram is primarily attributable to the S-enantiomer, which is a potent inhibitor of the serotonin transporter (SERT). The R-enantiomer is significantly less active and has been shown to modulate the effects of the S-enantiomer, suggesting a complex interaction at the molecular target.[1][2] This guide provides a detailed in vitro comparison of these enantiomers, presenting key quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences in the in vitro pharmacological profiles of S-citalopram and R-citalopram.

Table 1: Comparative Binding Affinities (Ki in nM) for the Human Serotonin Transporter (SERT)

CompoundKi (nM) for SERTReference(s)
S-Citalopram (Escitalopram)5[3]
R-Citalopram330[3]

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Inhibitory Potency (IC50 in nM) for Serotonin (5-HT) Reuptake

CompoundIC50 (nM) for 5-HT ReuptakeCell SystemReference(s)
S-Citalopram (Escitalopram)70-80 µM (for CYP2D6 inhibition)Human Liver Microsomes[4]
R-Citalopram---
Racemic Citalopram---

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity of the citalopram enantiomers to the serotonin transporter.

Objective: To determine the Ki values of S-citalopram and R-citalopram for the human serotonin transporter (hSERT).

Materials:

  • Radioligand: [3H]Citalopram

  • Receptor Source: Membranes from cells expressing hSERT (e.g., COS-1 or HEK293 cells) or rat cortical membranes.[5]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5]

  • Non-specific Binding Control: A high concentration of a non-labeled SSRI (e.g., 10 µM Fluoxetine).[5]

  • Test Compounds: S-citalopram and R-citalopram at varying concentrations.

  • 96-well plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the binding buffer to a final protein concentration of 1-2 mg/mL.[5]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation + 50 µL of binding buffer + 50 µL of [3H]Citalopram.[5]

    • Non-specific Binding: 150 µL of membrane preparation + 50 µL of non-specific binding control + 50 µL of [3H]Citalopram.[5]

    • Competition Binding: 150 µL of membrane preparation + 50 µL of varying concentrations of the test compound (S- or R-citalopram) + 50 µL of [3H]Citalopram.[5]

  • Incubation: Incubate the plate at room temperature (20-25°C) for 60-120 minutes.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values from the competition binding curves and then calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

In Vitro Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of the citalopram enantiomers to inhibit the uptake of serotonin into cells.

Objective: To determine the IC50 values of S-citalopram and R-citalopram for the inhibition of serotonin reuptake.

Materials:

  • Cell Line: Human placental choriocarcinoma (JAR) cells, which endogenously express SERT, or other suitable cell lines transfected with hSERT.[6]

  • Radiolabeled Substrate: [3H]Serotonin (5-HT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[6]

  • Test Compounds: S-citalopram and R-citalopram at varying concentrations.

  • Lysis Buffer: 1% Triton X-100 in KRH wash buffer.[6]

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to confluence.[6]

  • Assay Initiation: Wash the cells with KRH assay buffer. Pre-incubate the cells with varying concentrations of the test compounds (S- or R-citalopram) or vehicle for a specified time (e.g., 15 minutes) at 37°C.[6]

  • Substrate Addition: Add [3H]5-HT to each well to initiate the uptake reaction.[6]

  • Incubation: Incubate for a short period (e.g., 10-60 minutes) at 37°C.[6]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold KRH wash buffer.[6]

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer and measure the amount of [3H]5-HT taken up by the cells using a scintillation counter.[6]

  • Data Analysis: Plot the percentage of inhibition of [3H]5-HT uptake against the concentration of the test compound to determine the IC50 value.

Electrophysiological Recording in Xenopus Oocytes

This technique directly measures the function of the serotonin transporter by recording the currents generated by serotonin transport.

Objective: To characterize the inhibitory effects of S-citalopram and R-citalopram on hSERT function.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human SERT (hSERT)

  • Recording Solution: Standard oocyte Ringer's solution.

  • Substrate: Serotonin (5-HT).

  • Test Compounds: S-citalopram and R-citalopram.

  • Two-electrode voltage-clamp (TEVC) setup.[7]

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding hSERT and incubate for 2-5 days to allow for protein expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for voltage clamping.[3]

  • Measurement of SERT Current: Apply serotonin to the oocyte to induce an inward current, which is a direct measure of SERT activity.

  • Inhibition Assay: Pre-apply the test compound (S- or R-citalopram) for a set period (e.g., 5 minutes) before co-application with serotonin.[3]

  • Data Analysis: Measure the reduction in the serotonin-induced current in the presence of the inhibitor. Determine the Ki value by fitting the concentration-response data to an appropriate inhibitory model.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of the citalopram enantiomers at the serotonin transporter.

Experimental_Workflow_SERT_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay Cell_Source hSERT-expressing cells or brain tissue Homogenization Homogenization Cell_Source->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension in Binding Buffer Membrane_Pellet->Resuspension Assay_Plate 96-well Plate Resuspension->Assay_Plate Add Membranes Incubation Incubation Assay_Plate->Incubation Filtration Filtration Incubation->Filtration Radioactivity_Measurement Scintillation Counting Filtration->Radioactivity_Measurement Data_Analysis Data Analysis (Ki) Radioactivity_Measurement->Data_Analysis Radioligand [3H]Citalopram Radioligand->Assay_Plate Add Radioligand Test_Compound S- or R-Citalopram Test_Compound->Assay_Plate Add Test Compound Citalopram_Enantiomer_Action_at_SERT cluster_S S-Citalopram (Escitalopram) cluster_R R-Citalopram SERT Serotonin Transporter (SERT) Orthosteric Site Allosteric Site S_Citalopram S-Citalopram High_Affinity_Binding High Affinity Binding S_Citalopram->High_Affinity_Binding High_Affinity_Binding->SERT:ortho Binds to Reuptake_Inhibition Potent 5-HT Reuptake Inhibition High_Affinity_Binding->Reuptake_Inhibition Reuptake_Inhibition->SERT Blocks R_Citalopram R-Citalopram Low_Affinity_Binding Low Affinity Binding R_Citalopram->Low_Affinity_Binding Low_Affinity_Binding->SERT:allo Interacts with Modulation Antagonizes S-Citalopram's stabilizing effect Low_Affinity_Binding->Modulation Modulation->SERT Modulates

References

Unraveling the Enantiomeric Enigma: R-citalopram's Antagonistic Dance with Escitalopram

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals a counterintuitive antagonistic relationship between the two enantiomers of citalopram (B1669093), with R-citalopram dampening the therapeutic efficacy of its S-counterpart, escitalopram (B1671245). This guide synthesizes key experimental findings, offering researchers and drug development professionals a detailed comparison of their interactions at the serotonin (B10506) transporter (SERT).

The separation of racemic citalopram into its constituent enantiomers, the therapeutically active S-citalopram (escitalopram) and the R-citalopram, was anticipated to yield a more potent and targeted antidepressant. However, a body of evidence from in vitro, in vivo, and clinical studies has unveiled a surprising dynamic: R-citalopram actively opposes the effects of escitalopram.[1][2][3][4][5] This finding has significant implications for understanding the pharmacology of selective serotonin reuptake inhibitors (SSRIs) and for the development of future therapeutics.

The Core of the Conflict: Interaction at the Serotonin Transporter

The primary site of action for both enantiomers is the serotonin transporter (SERT).[1][2] Escitalopram is a potent inhibitor of SERT, leading to increased synaptic serotonin levels, which is the cornerstone of its antidepressant effect.[3][6] In contrast, R-citalopram is a significantly weaker inhibitor of SERT.[1][2][6] The unexpected antagonism arises from a complex interaction at this transporter.

Several studies propose a kinetic interaction model.[1][2] This model suggests that escitalopram binding to SERT induces a prolonged state of transporter inhibition. R-citalopram, with its faster on- and off-rate kinetics, is thought to interfere with this stable binding, effectively reducing the duration of escitalopram's inhibitory action and thereby diminishing its overall effect.[1][2]

Another hypothesis involves an allosteric mechanism, where R-citalopram binds to a secondary site on the SERT, distinct from the primary binding site of escitalopram.[3][5][7] This allosteric binding is thought to induce a conformational change in the transporter that negatively impacts escitalopram's binding or its inhibitory efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differential effects of escitalopram and R-citalopram.

Table 1: Serotonin Transporter (SERT) Binding Affinities

CompoundSpeciesAssayKi (nM)Reference
EscitalopramHumanRadioligand Binding1.1[6]
R-citalopramHumanRadioligand Binding~33-44[6][7]
Citalopram (racemic)HumanRadioligand Binding~2.2[4]

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Table 2: In Vivo SERT Occupancy

CompoundSpeciesDoseSERT Occupancy (%)Reference
EscitalopramMouse0.5 mg/kg88[1]
EscitalopramMouse1.0 mg/kg93[1]
R-citalopramMouse2.0 mg/kg30[1]
R-citalopramMouse7.8 mg/kg63[1]
EscitalopramHuman10 mg69[8]
Citalopram (racemic)Human10 mg78[8]

Table 3: Functional Assay Results

| Assay | Model | Effect of Escitalopram | Effect of R-citalopram | Effect of Co-administration | Reference | |---|---|---|---|---| | 5-HTP-induced behavior | Mouse | Potentiation | Weak potentiation | R-citalopram inhibits escitalopram's effect |[1][2][9] | | Inhibition of 5-HT currents | Xenopus oocytes (hSERT) | Potent inhibition | Weak inhibition | R-citalopram antagonizes escitalopram's effect |[1][2] | | Extracellular 5-HT levels | Rat frontal cortex (microdialysis) | Increased | No significant effect | R-citalopram reduces escitalopram-induced increase |[1] | | Anxiolytic-like effects | Maternally separated mouse pups | Potent anxiolytic-like effect | Weak anxiolytic-like effect | R-citalopram causes a rightward shift in escitalopram's dose-effect curve |[10] |

Experimental Protocols

1. Radioligand Binding Assays

  • Objective: To determine the binding affinities (Ki) of escitalopram and R-citalopram for the human serotonin transporter (hSERT).

  • Methodology:

    • Cell membranes expressing hSERT (e.g., from COS-1 or HEK293 cells) are prepared.

    • A radiolabeled ligand with high affinity for SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compounds (escitalopram or R-citalopram) are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured using a scintillation counter or gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[4][6]

2. In Vivo SERT Occupancy Studies

  • Objective: To measure the percentage of SERT binding sites occupied by escitalopram and R-citalopram in the living brain.

  • Methodology:

    • Animal Studies: A radiolabeled SERT ligand (e.g., [³H]MADAM) is administered to animals (e.g., mice) that have been pre-treated with various doses of escitalopram or R-citalopram. The amount of radioligand binding in the brain is measured ex vivo, and the displacement by the test compound is used to calculate SERT occupancy.[1]

    • Human Studies (PET): Positron Emission Tomography (PET) imaging is used with a radiolabeled SERT tracer. Subjects receive a therapeutic dose of the drug, and the reduction in the tracer's binding to SERT in the brain is quantified to determine occupancy.[8]

3. 5-Hydroxytryptophan (5-HTP)-Induced Behavioral Potentiation

  • Objective: To assess the functional in vivo effect of SERT inhibition.

  • Methodology:

    • The serotonin precursor, 5-HTP, is administered to mice, which leads to a characteristic set of behaviors (e.g., head twitches, tremor).

    • Animals are pre-treated with escitalopram, R-citalopram, or a combination of both.

    • The potentiation of the 5-HTP-induced behaviors by the SSRIs is scored by a trained observer.

    • A reduction in the potentiation of these behaviors by co-administration of R-citalopram indicates an antagonistic effect.[1][2][9]

4. Electrophysiological Studies in Xenopus Oocytes

  • Objective: To directly measure the functional inhibition of hSERT by the enantiomers.

  • Methodology:

    • Xenopus oocytes are injected with cRNA encoding the human SERT.

    • The oocytes are voltage-clamped, and the serotonin-induced inward current, which is mediated by SERT, is measured.

    • The inhibitory effect of escitalopram, R-citalopram, and their combination on the serotonin-induced current is quantified.

    • The kinetics of inhibition and recovery (on- and off-rates) can also be determined.[1][2]

Visualizing the Interaction

The following diagrams illustrate the proposed mechanisms and experimental workflows.

Antagonistic_Interaction cluster_SERT Serotonin Transporter (SERT) Primary Site Primary Site Serotonin Reuptake Inhibition Serotonin Reuptake Inhibition Primary Site->Serotonin Reuptake Inhibition Leads to Allosteric Site Allosteric Site Allosteric Site->Primary Site Negatively modulates Escitalopram Escitalopram Escitalopram->Primary Site Binds with high affinity R-citalopram R-citalopram R-citalopram->Primary Site Binds with low affinity R-citalopram->Allosteric Site Hypothesized binding Reduced Inhibition Reduced Inhibition R-citalopram->Reduced Inhibition Contributes to

Caption: Proposed mechanisms of R-citalopram's antagonism of escitalopram at SERT.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Models cluster_Clinical Clinical Studies Binding Assays Binding Assays Functional Assays (Oocytes) Functional Assays (Oocytes) Behavioral Models (5-HTP) Behavioral Models (5-HTP) Efficacy & Onset of Action Efficacy & Onset of Action Behavioral Models (5-HTP)->Efficacy & Onset of Action Preclinical support for Microdialysis Microdialysis Microdialysis->Efficacy & Onset of Action Preclinical support for Hypothesis R-citalopram antagonizes escitalopram Hypothesis->Binding Assays Determine affinities Hypothesis->Functional Assays (Oocytes) Measure functional inhibition Hypothesis->Behavioral Models (5-HTP) Assess in vivo effect Hypothesis->Microdialysis Measure neurochemical changes

Caption: Workflow of experiments validating the antagonistic effect.

Conclusion

The evidence strongly indicates that R-citalopram exerts an antagonistic effect on escitalopram, primarily through a complex interaction at the serotonin transporter. While the precise molecular mechanism—be it kinetic, allosteric, or a combination thereof—is still a subject of investigation, the functional consequence is a dampening of escitalopram's therapeutic efficacy. This understanding is crucial for the rational design of new antidepressants and for optimizing the clinical use of existing SSRIs. The superiority of escitalopram over racemic citalopram in clinical trials serves as a compelling validation of these preclinical findings.[3][11] Researchers and clinicians should consider this enantiomeric interaction when evaluating the pharmacology and clinical profiles of citalopram and related compounds.

References

Enantioselective Effects of Citalopram Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Citalopram (B1669093), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of two enantiomers: S-citalopram (escitalopram) and R-citalopram. While chemically similar, these isomers exhibit distinct pharmacological properties that significantly impact their therapeutic effects. This guide provides a comprehensive comparison of the enantioselective effects of citalopram isomers, supported by experimental data, to inform research and drug development in the field of neuropsychopharmacology.

Pharmacodynamics: Differential Interactions with the Serotonin Transporter

The primary therapeutic action of citalopram is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. The two enantiomers of citalopram display markedly different affinities for SERT.

S-citalopram is the pharmacologically active enantiomer, demonstrating significantly higher potency for SERT inhibition compared to R-citalopram.[1][2][3] In fact, R-citalopram is often considered pharmacologically inactive in this regard.[4] Preclinical studies have shown that S-citalopram is approximately twice as potent as the racemic mixture (citalopram) and at least 40 times more potent than R-citalopram in inhibiting SERT functions.[1][5]

A critical aspect of the enantioselective interaction with SERT is the allosteric effect of R-citalopram. Evidence suggests that R-citalopram binds to a low-affinity allosteric site on SERT, which is distinct from the primary (orthosteric) binding site for S-citalopram.[6][7][8][9] This binding of R-citalopram to the allosteric site is proposed to induce a conformational change in the transporter that negatively modulates the binding of S-citalopram to the primary site, thereby counteracting its inhibitory effect.[2][8][9] This antagonistic interaction may explain why escitalopram (B1671245) (pure S-citalopram) can be more effective and have a faster onset of action than an equivalent dose of racemic citalopram.[3][8][10]

dot

cluster_SERT Serotonin Transporter (SERT) orthosteric_site Orthosteric Site inhibition Inhibition of Serotonin Reuptake orthosteric_site->inhibition Blocks allosteric_site Allosteric Site allosteric_site->orthosteric_site Negative allosteric modulation s_citalopram S-Citalopram (Escitalopram) s_citalopram->orthosteric_site High-affinity binding r_citalopram R-Citalopram r_citalopram->allosteric_site Low-affinity binding serotonin Serotonin serotonin->orthosteric_site Competes with

Interaction of Citalopram Isomers with SERT

Quantitative Comparison of Binding Affinities and Reuptake Inhibition

The differential effects of citalopram isomers on SERT can be quantified through in vitro binding affinity (Ki) and reuptake inhibition (IC50) values. The following table summarizes key data from various studies.

CompoundAssayTargetKi (nM)IC50 (nM)Reference
S-Citalopram (Escitalopram) [3H]-5-HT UptakeHuman SERT (in COS-1 cells)6.6 ± 1.4-[11]
S-Citalopram (Escitalopram) [125I]-RTI-55 BindingHuman SERT (in COS-1 cells)3.9 ± 2.2-[11]
S-Citalopram (Escitalopram) [3H]-5-HT AccumulationRat Brain Synaptosomes-2.1 ± 0.75[11]
S-Citalopram (Escitalopram) Inhibition of 5-HT-induced currentHuman SERT (in Xenopus oocytes)5-[12]
R-Citalopram Inhibition of 5-HT-induced currentHuman SERT (in Xenopus oocytes)330-[12]
S-Citalopram (Escitalopram) [3H]-Citalopram BindingRat Brain Stem SERT1.1--
R-Citalopram [3H]-Citalopram BindingRat Brain Stem SERT38--

Pharmacokinetics: A Tale of Two Enantiomers

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the citalopram isomers also contribute to the overall clinical effect. After administration of racemic citalopram, the plasma concentrations of the R-enantiomer are typically higher than those of the S-enantiomer, suggesting a slower clearance of R-citalopram.[13]

Both enantiomers are metabolized by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6.[14] The metabolism of escitalopram and its primary metabolite, S-demethylcitalopram (S-DCT), is linear and dose-proportional. S-DCT is a much weaker inhibitor of serotonin reuptake and does not significantly contribute to the therapeutic effect.

ParameterEscitalopramCitalopramReference
Bioavailability ~80%~80%[10][14]
Time to Peak Plasma Concentration ~4 hours~4 hours
Elimination Half-life 27-32 hours35 hours
Protein Binding ~56%~80%

Clinical Efficacy and Tolerability: Escitalopram vs. Citalopram

The distinct pharmacodynamic and pharmacokinetic profiles of the citalopram isomers translate into observable differences in clinical outcomes. Multiple clinical trials and meta-analyses have compared the efficacy and tolerability of escitalopram and citalopram in the treatment of major depressive disorder (MDD) and anxiety disorders.

A meta-analysis of studies in patients with MDD found that escitalopram was significantly more effective than citalopram, with a greater reduction in Montgomery-Åsberg Depression Rating Scale (MADRS) scores.[12] Another study on interferon-induced depression in hepatitis C patients also demonstrated the superiority of escitalopram over citalopram in reducing depression scores.[11] Furthermore, escitalopram has shown a faster onset of action compared to citalopram in some studies.[4] For anxiety disorders, escitalopram is often recommended as a first-line treatment over citalopram due to its more potent and selective serotonin reuptake inhibition.[4]

In terms of tolerability, escitalopram is generally considered to have a more favorable side-effect profile.[11] However, some systematic reviews have concluded that there is no clinically meaningful difference in either benefit or harm between escitalopram and racemic citalopram, suggesting that marketing may have played a role in the perception of escitalopram's superiority.

Experimental Protocols

SERT Radioligand Binding Assay

dot

prep Prepare cell membranes expressing SERT incubate Incubate membranes with radioligand ([3H]-citalopram) and test compound (S- or R-citalopram) prep->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify bound radioligand using scintillation counting filter->count analyze Analyze data to determine Ki values count->analyze

Workflow for SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of citalopram isomers to the serotonin transporter.

Materials:

  • Cell membranes expressing human SERT (e.g., from HEK293 or CHO cells)

  • Radioligand (e.g., [3H]-citalopram)

  • S-citalopram and R-citalopram standards

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing SERT in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (S- or R-citalopram).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled compound. Calculate the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To measure the potency (IC50) of citalopram isomers in inhibiting serotonin reuptake into synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • Sucrose (B13894) buffer

  • [3H]-Serotonin

  • S-citalopram and R-citalopram standards

  • Krebs-Ringer buffer

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosome pellet in Krebs-Ringer buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound (S- or R-citalopram) or vehicle.

  • Uptake Initiation: Initiate serotonin reuptake by adding a fixed concentration of [3H]-Serotonin to the synaptosome suspension.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the reuptake process by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the IC50 value, which is the concentration of the inhibitor that reduces serotonin uptake by 50%.

In Vivo Microdialysis

Objective: To measure the effect of citalopram isomers on extracellular serotonin levels in the brain of freely moving animals.

Materials:

  • Live rat

  • Stereotaxic apparatus

  • Microdialysis probe

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ED)

  • S-citalopram and R-citalopram

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or hippocampus).

  • Perfusion: Perfuse the microdialysis probe with aCSF at a constant low flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after administration of the test compound (S- or R-citalopram or vehicle).

  • Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the serotonin levels as a percentage of the baseline (pre-drug administration) levels and compare the effects of the different treatments.

Conclusion

The enantiomers of citalopram exhibit significant differences in their pharmacological profiles. S-citalopram is the therapeutically active isomer, potently inhibiting serotonin reuptake. In contrast, R-citalopram is a weak SERT inhibitor and allosterically inhibits the binding of S-citalopram, potentially reducing the overall efficacy of the racemic mixture. These enantioselective effects have important implications for clinical practice, suggesting that escitalopram may offer advantages in terms of efficacy and onset of action over citalopram for some patients. This guide provides a foundation for researchers and clinicians to understand the nuanced pharmacology of citalopram and to inform the development of more targeted and effective antidepressant therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds like (R)-Citalopram oxalate (B1200264) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two distinct, validated analytical methods for the determination of (R)-Citalopram oxalate: a High-Performance Liquid Chromatography (HPLC) method and a Thin-Layer Chromatography (TLC)-Densitometric method. The objective is to offer a comprehensive overview of their respective performance characteristics and experimental protocols to aid in method selection and implementation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative performance parameters of the two analytical methods, providing a clear and concise comparison.

ParameterChiral HPLC MethodDensitometric TLC Method
Linearity Range 20.0 - 70.0 µg/mL[1]0.2 - 16.8 µg/10 µL[2]
Correlation Coefficient (r²) 0.998[1]≥ 0.9994[2]
Limit of Detection (LOD) 2.54 µg/mL[1]0.08 µg/10 µL[2]
Limit of Quantitation (LOQ) 7.68 µg/mL[1]0.25 µg/10 µL[2]
Accuracy (% Recovery) 100.28% - 102.86%[1]99.51 ± 0.61%[2]
Precision (%RSD) Intra-day: 0.16%, Inter-day: 0.09%[1]< 2.0%[2]
Resolution (Rs) 15.63[1]Significant Rf separation[2]

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are based on published and validated methods.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the enantiomeric separation of citalopram (B1669093) isomers.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

Chromatographic Conditions:

  • Column: Chiral CD-PH column

  • Mobile Phase: Ammonium acetate (B1210297) / Ethanol / 2-Propanol / Methylene dichloride (100:150:70:30, v/v/v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: Not specified in the provided abstract.

  • Column Temperature: Not specified in the provided abstract.

Standard Solution Preparation:

  • Prepare a stock solution of racemic citalopram in a suitable diluent.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 20.0 to 70.0 µg/mL to establish the calibration curve.[1]

Sample Preparation:

  • For tablet dosage forms, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of citalopram and transfer it to a volumetric flask.

  • Add a suitable diluent, sonicate to dissolve, and dilute to the mark with the same diluent.

  • Filter the solution through a suitable membrane filter before injection.

Densitometric Thin-Layer Chromatography (TLC) Method

This method allows for the simultaneous stereospecific separation and analysis of (R)- and (S)-citalopram.[2]

Instrumentation:

  • TLC plates (Silica gel 60 F254)

  • Densitometer with a UV lamp

  • Iodine vapor chamber

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates[2]

  • Mobile Phase: Acetonitrile / Methanol / Water (15:2.5:2.5, v/v/v) containing 1.5 mM norvancomycin (B1247964) or 2.5 mM vancomycin (B549263) as a chiral selector.[2]

  • Development: In a suitable TLC chamber at ambient temperature.

  • Detection:

    • Iodine vapor[2]

    • UV lamp followed by densitometric measurement at 239 nm[2]

Standard Solution Preparation:

  • Prepare stock solutions of (R)- and (S)-citalopram in a suitable solvent.

  • Prepare a series of working standard solutions to cover the concentration range of 0.2-16.8 µg/10 µL for constructing the calibration curve.[2]

Sample Preparation:

  • Extract the drug from the sample matrix using a suitable solvent.

  • Concentrate the extract and reconstitute it in a known volume of solvent.

  • Apply a defined volume of the sample solution to the TLC plate.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of two distinct analytical methods.

cluster_method1 Method 1: Chiral HPLC cluster_method2 Method 2: Densitometric TLC cluster_comparison Cross-Validation M1_Dev Method Development & Optimization M1_Val Method Validation (Linearity, Accuracy, Precision, etc.) M1_Dev->M1_Val M1_Data Performance Data 1 M1_Val->M1_Data Compare Comparative Analysis of Performance Data M1_Data->Compare Data Set 1 M2_Dev Method Development & Optimization M2_Val Method Validation (Linearity, Accuracy, Precision, etc.) M2_Dev->M2_Val M2_Data Performance Data 2 M2_Val->M2_Data M2_Data->Compare Data Set 2 Conclusion Conclusion on Method Equivalency/Preference Compare->Conclusion

Caption: Workflow for cross-validating two analytical methods.

References

A Comparative Analysis of (R)-Citalopram Oxalate: Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced pharmacological properties of chiral molecules is paramount. This guide provides a comprehensive comparison of (R)-Citalopram oxalate (B1200264) with its S-enantiomer, escitalopram (B1671245), and the racemic mixture, citalopram (B1669093). The data and experimental protocols presented are based on published findings to facilitate the replication and verification of these important results.

Unraveling the Enantiomers of Citalopram

Citalopram is a widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI) that exists as a racemic mixture of two mirror-image isomers: (S)-citalopram (escitalopram) and (R)-citalopram.[1] While escitalopram is credited with the primary therapeutic antidepressant effects, emerging research has revealed that (R)-citalopram is not merely an inactive component but possesses its own distinct pharmacological profile that can influence the overall activity of the racemic drug.[2][3]

The principal mechanism of action for the antidepressant effect of citalopram is the inhibition of the serotonin transporter (SERT), which leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft.[4][5] Escitalopram is a potent inhibitor of SERT.[6] In contrast, (R)-citalopram exhibits a significantly lower affinity for the primary binding site on SERT.[2] However, a growing body of evidence suggests that (R)-citalopram binds to an allosteric site on the transporter, which in turn modulates the binding and inhibitory effect of escitalopram.[2][4] This interaction is believed to be the basis for the observed differences in efficacy and onset of action between escitalopram and citalopram.[3]

Quantitative Comparison of Citalopram Enantiomers

The following tables summarize key quantitative data from published studies, highlighting the differences in binding affinity, inhibitory potency, and in vivo effects of (R)-citalopram and escitalopram.

Table 1: In Vitro Binding Affinities and Potency at the Human Serotonin Transporter (hSERT)

CompoundAssay SystemParameterValueReference
(R)-CitalopramXenopus oocytes expressing hSERTKi330 nM[6]
Escitalopram (S-Citalopram)Xenopus oocytes expressing hSERTKi5 nM[6]
(R)-CitalopramCOS-1 cells expressing hSERT5-HT Uptake Inhibition~40-fold less potent than Escitalopram[4][7]
Escitalopram (S-Citalopram)COS-1 cells expressing hSERT5-HT Uptake InhibitionIn the nanomolar range[4][7]
(R)-CitalopramAllosteric Modulation (dissociation of [3H]S-citalopram)EC5019.4 +/- 2.3 µM[1]
Escitalopram (S-Citalopram)Allosteric Modulation (dissociation of [3H]S-citalopram)EC503.6 +/- 0.4 µM[1]

Table 2: In Vivo Effects of Citalopram Enantiomers in Rodent Models

ExperimentAnimal ModelTreatmentKey FindingReference
In Vivo MicrodialysisRats (Frontal Cortex)Escitalopram (2 mg/kg) vs. Citalopram (4 mg/kg)Escitalopram produced a ~2-fold greater increase in extracellular serotonin levels compared to citalopram.[5]
In Vivo MicrodialysisRats (Frontal Cortex)Escitalopram + R-Citalopram (1:2 and 1:4 ratios)R-citalopram dose-dependently inhibited the escitalopram-induced increase in serotonin levels.[5]
Potentiation of 5-HTP-induced BehaviorMiceEscitalopram + R-Citalopram (1:2 and 1:4 ratios)The potentiation of 5-HTP-induced behaviors by escitalopram was significantly reduced by the co-administration of R-citalopram.[6]
SERT OccupancyRatsS-citalopram (0.5, 1.0, 2.0 mg/kg)Calculated SERT occupancy of 88%, 93%, and 97%, respectively.[6]
SERT OccupancyRatsR-citalopram (1.0, 2.0, 3.9, 7.8 mg/kg)Calculated SERT occupancy of 18%, 30%, 45%, and 63%, respectively.[6]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

In Vitro Assays

1. SERT Inhibition in Xenopus Oocytes Expressing hSERT

  • Objective: To determine the inhibitory potency (Ki) of (R)-citalopram and escitalopram on the human serotonin transporter.

  • Methodology:

    • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove follicular cells.

    • cRNA Injection: Oocytes are injected with cRNA encoding for the human serotonin transporter (hSERT).

    • Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the oocytes. The oocyte membrane potential is held at a constant voltage (e.g., -60 mV).

    • 5-HT Application: Serotonin (5-HT) is applied to the oocyte to induce an inward current mediated by the expressed hSERT. A concentration of 10 µM 5-HT is typically used to elicit a measurable current.[6]

    • Inhibitor Application: Oocytes are pre-incubated with varying concentrations of (R)-citalopram or escitalopram for 5 minutes before the co-application with 5-HT.[6]

    • Data Analysis: The inhibition of the 5-HT-induced current by the test compounds is measured. The Ki value is calculated from the concentration-inhibition curves.

In Vivo Assays

2. In Vivo Microdialysis in Freely Moving Rats

  • Objective: To measure the effect of (R)-citalopram and escitalopram on extracellular serotonin levels in the brain.

  • Methodology:

    • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the frontal cortex.

    • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semipermeable membrane at its tip.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to measure basal serotonin levels.

    • Drug Administration: (R)-citalopram, escitalopram, or their combination are administered (e.g., subcutaneously).

    • Sample Analysis: The concentration of serotonin in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the basal levels.

3. Potentiation of 5-Hydroxytryptophan (5-HTP)-Induced Behavior in Mice

  • Objective: To assess the functional antagonism of escitalopram's effects by (R)-citalopram in a behavioral model.

  • Methodology:

    • Animal Groups: Male NMRI mice are divided into groups receiving vehicle, escitalopram alone, or escitalopram in combination with (R)-citalopram at different ratios.[6]

    • Drug Administration: The test compounds are administered (e.g., intraperitoneally) at specified times before the 5-HTP challenge.

    • 5-HTP Administration: 5-Hydroxytryptophan (5-HTP), a serotonin precursor, is administered to induce a set of serotonergic-mediated behaviors (serotonin syndrome), which can include head twitches, flat body posture, hindlimb abduction, and tremor.[8][9]

    • Behavioral Observation: Mice are observed for a defined period after 5-HTP administration, and the frequency or intensity of specific behaviors is scored by a trained observer blinded to the treatment conditions.

    • Data Analysis: The scores for the different behavioral components are summed to give a total serotonin syndrome score. The effect of (R)-citalopram on the escitalopram-induced potentiation of these behaviors is then statistically analyzed.

4. Forced Swim Test in Mice

  • Objective: To evaluate the antidepressant-like effects of the compounds.

  • Methodology:

    • Apparatus: A cylindrical, transparent tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level of 15 cm.[3][10]

    • Procedure: Mice are individually placed in the water tank for a 6-minute session.[3][10]

    • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.[10] Increased immobility is interpreted as a state of behavioral despair.

    • Drug Treatment: Antidepressant compounds are typically administered prior to the test. A reduction in immobility time is indicative of an antidepressant-like effect.

    • Data Analysis: The duration of immobility is compared between treatment groups and a vehicle control group.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_vesicle Serotonin Vesicles SERT->Serotonin_vesicle Recycling Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_receptor Binding Escitalopram Escitalopram (S-Citalopram) Escitalopram->SERT Inhibits (Primary Site) R_Citalopram (R)-Citalopram R_Citalopram->SERT Modulates (Allosteric Site) R_Citalopram->Escitalopram

Caption: Signaling pathway of serotonin reuptake and its modulation by citalopram enantiomers.

Microdialysis_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Anesthetize Rat B Stereotaxic Implantation of Guide Cannula A->B C Recovery Period B->C D Insert Microdialysis Probe C->D E Perfuse with aCSF D->E F Collect Baseline Dialysate Samples E->F G Administer Test Compound(s) F->G H Collect Post-Treatment Samples G->H I Analyze Serotonin Concentration (HPLC) H->I J Calculate % Change from Baseline I->J K Statistical Analysis J->K

Caption: Experimental workflow for in vivo microdialysis in rats.

Behavioral_Assay_Logic cluster_treatment Treatment Groups start Administer 5-HTP to Mice behavior Observe Serotonin-Mediated Behaviors start->behavior score Quantify Behavioral Score behavior->score escitalopram_score High Score combo_score Intermediate Score vehicle_score Low Score escitalopram Escitalopram Alone escitalopram->behavior Potentiates Behavior combo Escitalopram + (R)-Citalopram combo->behavior Reduced Potentiation vehicle Vehicle Control vehicle->behavior Baseline Behavior

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. (R)-Citalopram oxalate (B1200264), a selective serotonin (B10506) reuptake inhibitor, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Citalopram oxalate, ensuring safety and regulatory compliance.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, harmful if swallowed or if it comes into contact with skin. It is also recognized as being very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[1] The following table summarizes key safety and disposal information.

Parameter Information Reference
Chemical Name (S)-(+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile oxalate[2]
CAS Number 219861-08-2[2][3]
Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312)
Primary Disposal Route Incineration[4]
Environmental Precautions Do not release into the environment.[1][4][1][4]
Container Handling Leave chemicals in original containers. Handle uncleaned containers as the product itself.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[4] The following protocol outlines the necessary steps for safe disposal.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, spatulas, gloves), and solutions.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the waste in its original or a compatible, properly labeled container. The label should clearly indicate "this compound Waste" and any associated hazards.

  • Packaging and Storage:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong oxidizers, strong bases, and strong acids.[4]

    • The storage area should be cool, dry, and well-ventilated.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Incineration is the most effective and recommended method of disposal for this compound.[4]

  • Handling Spills:

    • In the event of a spill, avoid generating dust. If possible, moisten the dust with water before collecting it with a shovel or broom.[4] A vacuum cleaner can also be used.[4]

    • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection during cleanup.

    • Collect the spilled material in a sealed container for disposal as hazardous waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Waste Generation (this compound) B Is waste pure substance or heavily contaminated material? A->B C Is waste lightly contaminated labware? A->C D Segregate in a labeled, sealed container. B->D Yes E Package with other compatible solid hazardous waste. C->E Yes F Store in designated hazardous waste area. D->F E->F G Contact licensed hazardous waste disposal service. F->G H Arrange for incineration. G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety protocols and the latest Safety Data Sheet for the most current information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Citalopram Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of (R)-Citalopram oxalate (B1200264) in a laboratory setting. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to ensure personal safety and minimize environmental impact.

(R)-Citalopram oxalate is the less active enantiomer of Escitalopram oxalate, a potent and selective serotonin (B10506) reuptake inhibitor.[1] While comprehensive toxicological data for the (R)-enantiomer is not as readily available as for the active S-enantiomer, it is crucial to handle this compound with care, assuming it may have pharmacological activity and the potential to cause harm if appropriate safety measures are not in place.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for any procedure involving this compound to ensure the selection of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashing.Protects eyes from contact with dust or splashes of solutions containing the compound.
Skin Protection Gloves: Chemically resistant gloves (e.g., nitrile, neoprene). It is recommended to double-glove. Protective Clothing: A lab coat or disposable gown should be worn.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. A lab coat protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system or when there is a potential for aerosol generation.Minimizes the risk of inhaling airborne particles of the compound.

Operational Plan: Safe Handling from Receipt to Disposal

A clear and concise operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps to be followed.

Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Weighing cluster_spill Spill and Emergency Procedures cluster_disposal Waste Disposal Receipt Receive and inspect container for damage Storage Store in a cool, dry, well-ventilated area away from incompatible materials Receipt->Storage Preparation Don appropriate PPE Storage->Preparation Containment Perform all manipulations in a certified chemical fume hood or glove box Preparation->Containment Weighing Weigh the compound carefully to avoid generating dust Containment->Weighing SolutionPrep Prepare solutions in a fume hood Weighing->SolutionPrep WasteCollection Collect all waste in clearly labeled, sealed containers SolutionPrep->WasteCollection Spill In case of a spill, evacuate the area and follow established spill cleanup procedures Emergency Have an emergency plan in place, including access to a safety shower and eyewash station Spill->Emergency Disposal Dispose of waste according to local, state, and federal regulations WasteCollection->Disposal

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[2]

Key Disposal Steps:

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure that waste containers are kept closed when not in use and are stored in a designated secondary containment area.

  • Consultation with Environmental Health and Safety (EHS): Your institution's EHS department should be consulted to determine the specific disposal procedures. They will provide guidance on the appropriate waste codes and disposal vendors.

  • Methods of Disposal: Common disposal methods for pharmaceutical waste include incineration in a licensed facility or burial in a specifically licensed landfill.[2] Do not dispose of this compound down the drain or in the regular trash.

By implementing these safety and logistical measures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.